Fast-TRFS
Description
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Properties
IUPAC Name |
1-(dithiolan-4-yl)-3-[2-oxo-4-(trifluoromethyl)chromen-7-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S2/c15-14(16,17)10-4-12(20)22-11-3-7(1-2-9(10)11)18-13(21)19-8-5-23-24-6-8/h1-4,8H,5-6H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYRCLGYENFDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)NC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Fast-TRFS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fast-TRFS has emerged as a powerful tool for the real-time detection of thioredoxin reductase (TrxR) activity, a key enzyme in cellular redox homeostasis. This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.
Core Mechanism of Action: Direct Disulfide Bond Cleavage
This compound is a fluorogenic probe engineered for rapid and specific detection of TrxR. Its innovative mechanism circumvents the multi-step activation required by previous-generation probes, such as TRFS-green. The core of this compound's function lies in a direct, one-step reduction of an internal disulfide bond by thioredoxin reductase.[1][2][3] This enzymatic cleavage instantly liberates a fluorophore, resulting in a rapid and significant increase in fluorescence.[1][4]
Unlike its predecessors, which involve both a reduction and a subsequent intramolecular cyclization to release the fluorophore, this compound's fluorescence is switched on solely by the disulfide bond reduction. This streamlined activation process is the primary reason for its "superfast" reporting capabilities.
Below is a diagram illustrating the direct activation pathway of this compound by TrxR.
Quantitative Performance Metrics
The superior performance of this compound in terms of speed, selectivity, and signal enhancement has been quantitatively demonstrated in comparison to earlier probes like TRFS-green and TRFS-red.
| Parameter | This compound | TRFS-green | TRFS-red |
| Response Time to Reach Maximal Signal with TrxR | ~5 minutes | > 15 minutes | > 15 minutes |
| Fluorescence Increment upon TrxR Activation | ~80-fold | < 20-fold | < 20-fold |
| Selectivity for TrxR (50 nM) over GSH (1 mM) | 55.7-fold | 15.6-fold | 12.8-fold |
Detailed Experimental Protocols
The following are generalized protocols for the application of this compound in common experimental setups. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
In Vitro Assay for TrxR Activity
This protocol describes the use of this compound to measure the activity of TrxR in a purified system or in cell/tissue lysates.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Prepare a solution of NADPH (e.g., 10 mM in reaction buffer).
-
Prepare the TrxR enzyme solution (e.g., purified enzyme or cell/tissue lysate).
-
-
Assay Procedure:
-
In a microplate well, combine the reaction buffer, NADPH (final concentration, e.g., 200 µM), and the TrxR sample.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at approximately 343 nm and emission at approximately 451 nm.
-
Record measurements every minute for a duration of 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence from a control reaction without TrxR.
-
The rate of increase in fluorescence is proportional to the TrxR activity in the sample.
-
The workflow for this in vitro assay is visualized below.
Live Cell Imaging of TrxR Activity
This protocol outlines the use of this compound for visualizing TrxR activity in living cells.
-
Cell Culture and Plating:
-
Culture cells of interest to an appropriate confluency in a suitable imaging dish or plate.
-
-
Probe Loading:
-
Prepare a working solution of this compound in serum-free cell culture medium (e.g., 10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 5-10 minutes at 37°C.
-
-
Imaging:
-
After incubation, wash the cells with PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 340-380 nm and emission around 435-485 nm). A blue fluorescence signal should be apparent within minutes.
-
-
(Optional) Inhibitor Studies:
-
To screen for TrxR inhibitors, pre-incubate the cells with the test compounds for a desired period before adding this compound. A decrease in the fluorescence signal compared to untreated controls indicates inhibition of TrxR activity.
-
Applications in Bacterial Systems
While initially designed for mammalian TrxR, this compound has also been shown to be an effective probe for detecting disulfide reductase activity in bacteria. In these systems, this compound can be reduced by both the thioredoxin (Trx) and glutaredoxin (Grx) systems, with the Trx system demonstrating a higher reaction rate. This extends the utility of this compound to the study of bacterial redox biology.
Conclusion
This compound represents a significant advancement in the specific and rapid detection of thioredoxin reductase activity. Its direct, single-step activation mechanism provides a superior alternative to older probes, enabling more precise and timely measurements of this critical enzyme's function in both mammalian and bacterial systems. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers aiming to leverage the capabilities of this compound in their studies of redox signaling and drug discovery.
References
- 1. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Fast-TRFS Probe: A Technical Guide for the Ultrasensitive Detection of Thioredoxin Reductase
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the Fast-TRFS probe, a highly selective and rapid fluorescent tool for the detection of thioredoxin reductase (TrxR) activity. Thioredoxin reductase is a critical enzyme in cellular redox homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Consequently, robust methods for monitoring TrxR activity are essential for both basic research and therapeutic development. The this compound probe offers a significant advancement in this field through its unique mechanism and superior performance characteristics.
Core Mechanism of Action
This compound is a fluorogenic probe designed with a disulfide bond that quenches its fluorescence. The probe's activation mechanism is remarkably direct: in the presence of active thioredoxin reductase, the enzyme's selenocysteine (Sec) residue at its C-terminal active site directly attacks and cleaves the disulfide bond within the this compound molecule.[1][2] This single-step reduction event yields two thiols, which unleashes a strong fluorescent signal.[2] Unlike previous generations of probes, such as TRFS-green, this activation does not require a subsequent, slower intramolecular cyclization step, accounting for its "superfast" response time.[1][3]
Quantitative Performance Data
The this compound probe demonstrates superior kinetic and fluorogenic properties compared to other available probes. Its rapid response and significant fluorescence enhancement make it an ideal candidate for high-throughput screening and real-time cellular imaging.
Table 1: Performance Characteristics of this compound Probe
| Parameter | Value | Conditions | Citation |
| Response Time (TrxR) | Reaches maximum signal in ~5 minutes | In vitro with TrxR enzyme | |
| Response Time (TCEP) | Reaches maximum signal in ~1 minute | In vitro with TCEP (reducing agent) | |
| Response Time (Cells) | Blue fluorescence appears within 2 minutes | HeLa Cells (10 µM probe) | |
| Fluorescence Increase | ~70-80 fold | Cellular conditions / In vitro with TrxR | |
| Excitation Wavelength | 345 nm | - | |
| Emission Wavelength | 460 nm | - | |
| Selectivity | 55.7-fold greater for TrxR (50 nM) | Compared to 1 mM Glutathione (GSH) |
Table 2: Comparison with Other TRFS-Series Probes
| Probe | Response Time | Fluorescence Increase | Emission Type | Activation Mechanism | Citation |
| This compound | ~5 minutes | ~80-fold | Blue | One-step disulfide cleavage | |
| TRFS-green | >15 minutes | <20-fold | Green | Cleavage followed by cyclization | |
| TRFS-red | >15 minutes | <20-fold | Red | Cleavage followed by cyclization |
Detailed Experimental Protocols
The following protocols provide a framework for the application of the this compound probe in both in vitro and live-cell contexts.
This protocol is designed to quantify the activity of purified TrxR or TrxR in cell lysates.
-
Reagent Preparation :
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Prepare a reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of NADPH (e.g., 10 mM in reaction buffer).
-
Prepare your sample containing TrxR (purified enzyme or cell lysate).
-
-
Assay Procedure :
-
In a 96-well microplate, add the following to each well:
-
Reaction Buffer
-
NADPH to a final concentration of 200 µM.
-
Sample containing TrxR (e.g., 50 nM final concentration).
-
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition :
-
Measure the fluorescence intensity every minute for 15-30 minutes.
-
Use an excitation wavelength of ~345 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) to determine TrxR activity.
-
References
Principle of Fast-TRFS Fluorescence Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles behind Fast-TRFS, a highly specific and rapid fluorescent probe for detecting thioredoxin reductase (TrxR) activity. The guide details the probe's activation mechanism, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of its signaling pathway and experimental workflows.
Introduction to this compound
This compound is a disulfide-containing small molecule probe designed for the rapid and selective detection of mammalian thioredoxin reductase activity.[1][2][3] Its innovative activation mechanism provides significant advantages over previous generations of TrxR probes, such as TRFS-green and TRFS-red, in terms of speed and signal intensity.[4][5] The fluorescence of this compound is initiated by a direct reduction of its internal disulfide bond by TrxR, a mechanism that is notably different from the multi-step process of other probes. This feature allows for real-time monitoring of TrxR activity in various biological systems, including live cells and crude tissue extracts.
Core Principle: A One-Step Activation Mechanism
The fundamental principle of this compound lies in its direct and rapid response to TrxR. Unlike its predecessors, which require a subsequent, slow intramolecular cyclization step to release the fluorophore, this compound's fluorescence is switched on in a single step.
The activation process is as follows:
-
Non-fluorescent State: In its native state, this compound is non-fluorescent. The disulfide bond within its structure holds the fluorophore in a quenched state.
-
Enzymatic Reduction: Mammalian thioredoxin reductase, a key enzyme in cellular redox regulation, directly targets and reduces the disulfide bond in this compound.
-
Fluorescence Activation: This reduction cleaves the disulfide bond, resulting in the formation of dithiols. This conformational change instantly liberates the fluorophore, leading to a strong fluorescence emission.
This one-step activation is responsible for the "fast" characteristic of the probe, with fluorescence signals reaching a plateau within approximately 5 minutes of incubation with TrxR.
Quantitative Performance Data
The performance of this compound has been quantitatively evaluated and compared to other probes. The following tables summarize these key metrics.
Table 1: Performance Characteristics of this compound
| Parameter | Value | Reference |
|---|---|---|
| Time to Maximal Fluorescence | ~5 minutes | |
| Fluorescence Intensity Increase | ~80-fold | |
| Excitation Wavelength | ~343 nm |
| Emission Wavelength | ~451 nm | |
Table 2: Selectivity Comparison of TRFS Probes
| Probe | Selectivity for TrxR (50 nM) over GSH (1 mM) | Reference |
|---|---|---|
| This compound | 55.7-fold | |
| TRFS-green | 15.6-fold |
| TRFS-red | 12.8-fold | |
Experimental Protocols
The following are detailed methodologies for the application of this compound in common experimental setups.
This protocol is designed to measure the activity of purified thioredoxin reductase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a reaction buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4).
-
Prepare a stock solution of NADPH (e.g., 10 mM in reaction buffer).
-
Prepare a solution of purified mammalian TrxR at the desired concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add NADPH to a final concentration of 200 µM.
-
Add the purified TrxR enzyme (e.g., 50 nM final concentration).
-
To initiate the reaction, add this compound to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity using a microplate reader (Excitation: 343 nm, Emission: 451 nm).
-
Continue to read the fluorescence at 1-minute intervals for 15-20 minutes at 37°C to monitor the reaction kinetics.
-
This protocol allows for the imaging and quantification of TrxR activity within living cells.
-
Cell Culture:
-
Plate cells (e.g., HeLa cells) in a suitable imaging dish or 96-well plate and grow to the desired confluency.
-
-
Probe Loading and Incubation:
-
Prepare a working solution of this compound in cell culture media (e.g., 10 µM).
-
Remove the old media from the cells and wash with PBS.
-
Add the this compound-containing media to the cells.
-
Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C. A blue fluorescence signal can appear within 2 minutes in HeLa cells.
-
-
Fluorescence Imaging:
-
Observe the cells using an inverted fluorescence microscope equipped with a DAPI filter set or similar UV-excitation filter.
-
Capture images at different time points to observe the change in fluorescence.
-
Application in Bacterial Systems
Interestingly, the activation mechanism of this compound differs in bacteria. Bacterial TrxR cannot directly reduce this compound due to structural differences in the enzyme's active site. Instead, this compound can be used to measure the activity of the complete bacterial thioredoxin (Trx) and glutaredoxin (Grx) systems. In these systems, TrxR first reduces Trx, which in turn reduces this compound. The bacterial Trx system has been shown to have a higher reaction rate with this compound compared to the Grx system. This makes this compound a valuable tool for studying thiol-dependent disulfide reductase activity in prokaryotes.
Conclusion
This compound represents a significant advancement in the field of fluorescent probes for studying redox biology. Its rapid, one-step activation mechanism, high selectivity, and substantial fluorescence enhancement make it an indispensable tool for researchers in drug discovery and cell biology. The detailed protocols and understanding of its core principles provided in this guide will enable scientists to effectively utilize this compound for the accurate and high-throughput screening of TrxR inhibitors and for visualizing redox signaling in real-time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fast-TRFS: A Rapid and Specific Probe for Thioredoxin Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Fast-TRFS, a fluorescent probe designed for the rapid and specific detection of thioredoxin reductase (TrxR) activity. Thioredoxin reductases are ubiquitous enzymes critical to cellular redox homeostasis, and their dysregulation is implicated in various diseases, including cancer. This compound offers a significant advancement in the study of TrxR, enabling real-time monitoring of its activity in live cells and cell extracts.
Introduction to this compound
This compound is a fluorogenic probe that exhibits a "turn-on" fluorescence response upon specific reduction by mammalian thioredoxin reductase.[1] Unlike its predecessors, such as TRFS-green and TRFS-red, which rely on a slower, two-step process of disulfide bond cleavage followed by intramolecular cyclization, this compound employs a direct and rapid mechanism.[1][2] The fluorescence of the coumarin fluorophore in this compound is quenched by a proximate five-membered disulfide bond.[1] The specific reduction of this disulfide bond by TrxR alleviates the quenching effect, resulting in a rapid and significant increase in fluorescence intensity.[1] This unique mechanism confers upon this compound superior properties in terms of response rate and signal amplification.
Quantitative Data and Performance Metrics
The performance of this compound has been benchmarked against other commonly used TrxR probes, demonstrating its enhanced sensitivity, selectivity, and reaction kinetics.
| Parameter | This compound | TRFS-green | TRFS-red | Reference |
| Response Time (with TrxR) | ~5 minutes | >2 hours | ~1.5 hours | |
| Fluorescence Increment | >150-fold | ~30-fold | ~90-fold | |
| Selectivity (TrxR vs. GSH) | 56-fold | 15.6-fold | 12.8-fold | |
| Excitation Wavelength (λex) | 345 nm | 438 nm | Not specified | |
| Emission Wavelength (λem) | 460 nm | 538 nm | Not specified |
Mechanism of Action and Signaling Pathway
The thioredoxin system, comprising NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx), is a key cellular antioxidant system. TrxR catalyzes the NADPH-dependent reduction of the active site disulfide in Trx. Reduced Trx, in turn, reduces oxidized substrate proteins. This compound directly intercepts this pathway by acting as a substrate for TrxR.
Experimental Protocols
The following are detailed methodologies for the application of this compound in various experimental settings.
In Vitro TrxR Activity Assay
This protocol describes the measurement of purified TrxR activity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant mammalian TrxR
-
NADPH stock solution (20 mM)
-
TE buffer (50 mM Tris, 1 mM EDTA, pH 7.4)
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96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
TE buffer
-
200 µM NADPH
-
50 nM recombinant TrxR
-
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 345 nm and an emission wavelength of 451-460 nm.
-
Record fluorescence readings every minute for 15-30 minutes at 37°C.
-
The rate of fluorescence increase is proportional to the TrxR activity.
Live Cell Imaging of TrxR Activity
This protocol is for the visualization of TrxR activity in living cells. HeLa cells are used as an example.
Materials:
-
HeLa cells
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Glass-bottom imaging dishes or coverslips
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 60-80% confluency.
-
Probe Loading:
-
Remove the culture medium and wash the cells once with warm PBS or HBSS.
-
Prepare a 10 µM working solution of this compound in PBS or HBSS.
-
Incubate the cells with the this compound solution for 15-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with warm PBS or HBSS to remove excess probe.
-
Add fresh PBS or culture medium to the cells.
-
Image the cells using a fluorescence microscope with excitation at ~345 nm and emission at ~460 nm. A blue fluorescence signal should be visible within 2 minutes of probe addition.
-
TrxR Inhibition Assay in Live Cells
This protocol can be used to assess the efficacy of potential TrxR inhibitors.
Materials:
-
Same as for live-cell imaging (Protocol 4.2)
-
TrxR inhibitor (e.g., Auranofin)
Procedure:
-
Plate and culture HeLa cells as described in Protocol 4.2.
-
Pre-treat the cells with varying concentrations of the TrxR inhibitor (e.g., Auranofin) for a specified period (e.g., 1-4 hours) at 37°C.
-
Proceed with probe loading and imaging as described in Protocol 4.2.
-
Quantify the fluorescence intensity in inhibitor-treated cells and compare it to untreated control cells. A dose-dependent decrease in fluorescence indicates inhibition of TrxR activity.
TrxR Activity Assay in Crude Cell Extracts
This protocol allows for the quantification of TrxR activity in cell lysates.
Materials:
-
Cultured cells (e.g., HeLa)
-
Lysis buffer (e.g., RIPA buffer or a buffer containing protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
This compound and other reagents from Protocol 4.1
Procedure:
-
Cell Lysis:
-
Wash cultured cells with cold PBS.
-
Lyse the cells by adding cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
TrxR Activity Measurement:
-
In a 96-well plate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to the reaction mixture as described in Protocol 4.1, omitting the recombinant TrxR.
-
Initiate the reaction with this compound and monitor the fluorescence change over time.
-
The TrxR activity in the cell extract can be normalized to the total protein concentration.
-
Concluding Remarks
This compound represents a powerful tool for the investigation of thioredoxin reductase activity. Its rapid response, high specificity, and significant fluorescence enhancement make it ideal for a range of applications, from basic research into cellular redox signaling to high-throughput screening for novel TrxR inhibitors. The detailed protocols provided herein serve as a guide for researchers to effectively utilize this compound in their studies.
References
A Technical Guide to the Fast-TRFS Probe: A High-Performance Tool for Thioredoxin Reductase Activity Monitoring
The Fast-TRFS probe is a highly selective and rapid fluorogenic tool designed for the real-time detection of thioredoxin reductase (TrxR) activity in living cells and tissue extracts.[1][2][3] Its superior performance characteristics, including a swift response time and significant fluorescence enhancement, make it an invaluable asset for researchers in redox biology and drug development professionals screening for TrxR inhibitors.
Core Features and Advantages
This compound distinguishes itself from other fluorescent probes through its unique mechanism and exceptional performance metrics. Unlike previous generations of probes, such as TRFS-green and TRFS-red, which rely on a slower, multi-step activation process, this compound activates via a direct, one-step reduction of its internal disulfide bond by TrxR.[2][4] This streamlined mechanism is the basis for its "superfast" response.
Key advantages of the this compound probe include:
-
Rapid Response Time: The probe reaches maximal fluorescence signal within approximately 5 minutes of incubation with the TrxR enzyme, a significant improvement over the hours required for older probes.
-
High Sensitivity and Signal Enhancement: Upon activation by TrxR, this compound exhibits a substantial increase in fluorescence intensity, with reports of over a 150-fold increase. Some studies note an approximate 80-fold increase in fluorescence in response to TrxR.
-
Excellent Selectivity: this compound demonstrates high selectivity for TrxR over other biologically relevant thiols, such as glutathione (GSH). One study highlights a 55.7-fold selectivity for TrxR over GSH.
-
Broad Applicability: The probe has been successfully utilized for imaging TrxR activity in live mammalian cells and for detecting disulfide reductase activity in various bacteria. It is also suitable for high-throughput screening assays to identify TrxR inhibitors using crude tissue extracts.
Quantitative Data Summary
The performance characteristics of this compound have been quantitatively evaluated and compared with other probes in the TRFS series. The following tables summarize these key metrics.
| Parameter | This compound | TRFS-green | TRFS-red | Reference |
| Response Time to TrxR | ~5 minutes | >2 hours | ~1.5 hours | |
| Fluorescence Increase (Fold) | ~80 to >150-fold | ~20 to 30-fold | ~90-fold | |
| Excitation Wavelength (λex) | 345 nm | 438 nm | Not specified | |
| Emission Wavelength (λem) | 460 nm | 538 nm | Not specified | |
| Selectivity (TrxR vs. GSH) | 55.7-fold | 15.6-fold | 12.8-fold |
Table 1: Comparison of Performance Metrics for TRFS Series Probes.
| Property | Value | Reference |
| Excitation Wavelength (in vitro assay) | 343 nm | |
| Emission Wavelength (in vitro assay) | 451 nm | |
| Typical Concentration for Live Cell Imaging | 10 µM | |
| Time to Observe Fluorescence in HeLa Cells | Within 2 minutes | |
| Response Time to TCEP (Reducing Agent) | Within 1 minute |
Table 2: Key Operational Parameters of the this compound Probe.
Signaling Pathway and Activation Mechanism
The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a crucial cellular antioxidant system. TrxR catalyzes the reduction of Trx, which in turn reduces disulfide bonds in various proteins, thereby regulating numerous cellular processes. The this compound probe is designed to specifically intercept this pathway at the level of TrxR.
The activation of this compound is a direct consequence of its interaction with active TrxR. The enzyme utilizes NADPH as a reducing equivalent to break the disulfide bond within the this compound molecule. This single-step cleavage event leads to a conformational change in the fluorophore, "switching on" its fluorescence.
Caption: Activation mechanism of the this compound probe by the thioredoxin reductase (TrxR) enzyme.
Experimental Protocols
Detailed methodologies are crucial for the successful application of the this compound probe. Below are protocols for common experimental setups.
This protocol is adapted for measuring TrxR activity in a purified system or in cell/tissue lysates.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., TE buffer: 50 mM Tris, 1 mM EDTA, pH 7.4).
-
Prepare a solution of NADPH (e.g., 200 µM in reaction buffer).
-
Prepare the enzyme source (e.g., purified TrxR at 50 nM or cell/tissue lysate).
-
-
Assay Procedure:
-
In a microplate, combine the reaction buffer, NADPH, and the enzyme source.
-
To initiate the reaction, add this compound to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to 343 nm and the emission wavelength to 451 nm.
-
Record measurements every minute for a duration of 15 minutes to determine the initial reaction rate.
-
-
Data Analysis:
-
Subtract the background fluorescence from a control reaction lacking the enzyme.
-
Plot the fluorescence intensity against time. The initial slope of this curve is proportional to the TrxR activity.
-
This protocol outlines the steps for visualizing TrxR activity in living cells using fluorescence microscopy.
-
Cell Culture and Plating:
-
Culture cells of interest (e.g., HeLa cells) under standard conditions.
-
Plate the cells on a suitable imaging dish or slide and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a working solution of this compound at a final concentration of 10 µM in fresh cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells and incubate for a period of 2 to 60 minutes.
-
-
Imaging:
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, corresponding to Ex/Em of ~345/460 nm).
-
Fluorescence should be visible within as little as 2 minutes in cells with active TrxR.
-
The rapid kinetics of this compound make it ideal for HTS applications.
Caption: A generalized workflow for identifying TrxR inhibitors via a high-throughput screen utilizing the this compound probe.
Conclusion
The this compound probe represents a significant advancement in the field of redox biology research and drug discovery. Its rapid and robust response, coupled with high selectivity for thioredoxin reductase, provides researchers with a powerful tool for the real-time monitoring of this critical enzyme's activity. The detailed protocols and understanding of its mechanism presented in this guide are intended to facilitate its effective implementation in a variety of research and screening applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fast-TRFS for Cellular Redox Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fluorescent probe Fast-TRFS and its pivotal role in the investigation of cellular redox signaling, with a particular focus on the enzyme Thioredoxin Reductase (TrxR). This document provides a comprehensive overview of its mechanism, comparative performance data, detailed experimental protocols, and its application in studying signaling pathways relevant to cancer and other diseases.
Introduction to this compound
This compound is a highly selective and rapid fluorescent probe designed for the detection of Thioredoxin Reductase (TrxR) activity in biological systems.[1][2][3][4] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer.[5] The development of this compound has provided researchers with a powerful tool for real-time monitoring of TrxR activity in live cells and for high-throughput screening of TrxR inhibitors.
Mechanism of Action
The fluorescence of this compound is activated through a direct, one-step cleavage of a disulfide bond within the probe molecule by TrxR. In its native state, the disulfide bond quenches the fluorescence of the fluorophore. Upon reduction by TrxR, the disulfide bond is broken, leading to the release of two thiol groups and a significant increase in fluorescence emission. This direct activation mechanism is notably faster than the multi-step process of older probes like TRFS-green, which require a subsequent intramolecular cyclization to release the fluorophore.
Comparative Data of TRFS Probes
This compound offers significant advantages in terms of response speed and selectivity over its predecessors, TRFS-green and TRFS-red. The following table summarizes the key performance characteristics of these probes.
| Property | TRFS-green | TRFS-red | This compound |
| Response Rate (TrxR, 50 nM) | > 2 hours | ~ 1.5 hours | < 5 minutes |
| Fluorescence Increase (vs. background) | ~30-fold | ~90-fold | >70-fold |
| Selectivity for TrxR over GSH | 15.6-fold | 12.8-fold | 56-fold |
| Excitation Wavelength (nm) | ~440 | Not specified | 405 |
| Emission Wavelength (nm) | ~540 | Not specified | 458 |
| Activation Mechanism | Two-step (cleavage and cyclization) | Two-step (cleavage and cyclization) | One-step (disulfide cleavage) |
Experimental Protocols
In Vitro Assay for TrxR Activity
This protocol is for measuring the activity of purified TrxR or TrxR in cell lysates.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (10 mM) in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Prepare a solution of NADPH (10 mM) in the reaction buffer.
-
Prepare purified TrxR or cell lysates. For cell lysates, homogenize cells in cold assay buffer and centrifuge to collect the supernatant.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
NADPH to a final concentration of 200 µM.
-
Purified TrxR or cell lysate.
-
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 405 nm and an emission wavelength of 458 nm using a microplate reader.
-
Monitor the fluorescence increase over time (e.g., every minute for 15 minutes).
-
Live Cell Imaging of TrxR Activity
This protocol is for visualizing TrxR activity in living cells.
-
Cell Culture and Plating:
-
Culture cells of interest to an appropriate confluency in a suitable imaging dish or plate.
-
-
Probe Loading:
-
Wash the cells with pre-warmed PBS or imaging medium.
-
Incubate the cells with 10 µM this compound in serum-free medium for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with PBS or fresh medium to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 405 nm and emission around 460 nm).
-
Acquire images at different time points to monitor changes in TrxR activity.
-
Inhibitor Screening Assay
This protocol can be adapted for high-throughput screening of potential TrxR inhibitors.
-
Assay Setup:
-
Follow the in vitro assay protocol (section 4.1).
-
In separate wells, pre-incubate the TrxR enzyme or cell lysate with potential inhibitors for a specified time before adding this compound.
-
-
Data Analysis:
-
Measure the rate of fluorescence increase in the presence and absence of the inhibitors.
-
Calculate the percentage of inhibition for each compound.
-
Role in Cellular Redox Signaling Studies
This compound is instrumental in elucidating the role of TrxR in various cellular signaling pathways, particularly in the context of cancer. TrxR is a critical regulator of the cellular redox environment and is often overexpressed in cancer cells, contributing to tumor growth, proliferation, and resistance to therapy.
TrxR and the Nrf2 Signaling Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. However, under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes, including those encoding components of the thioredoxin system like TrxR. This compound can be used to monitor the downstream effects of Nrf2 activation on TrxR activity.
TrxR in Cancer Proliferation and Apoptosis
The thioredoxin system is vital for cancer cell survival as it counteracts the high levels of reactive oxygen species (ROS) produced by their altered metabolism. By reducing oxidized proteins, TrxR helps maintain a cellular environment conducive to proliferation and inhibits apoptosis. This compound allows for the real-time assessment of TrxR activity in cancer cells and can be used to study the effects of novel anti-cancer drugs that target the thioredoxin system.
Conclusion
This compound represents a significant advancement in the field of redox biology, offering a rapid, sensitive, and selective method for measuring TrxR activity. Its application in both basic research and drug discovery provides a valuable tool for understanding the intricate roles of the thioredoxin system in health and disease. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their studies of cellular redox signaling.
References
- 1. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture and Functional Profile of Fast-TRFS: A Technical Guide
For Immediate Release
Lanzhou, China - This technical guide provides an in-depth analysis of Fast-TRFS, a highly specific and rapid-acting fluorogenic probe for the detection of mammalian thioredoxin reductase (TrxR). Developed to address the limitations of previous probes, this compound offers significant improvements in response time and signal amplification, making it an invaluable tool for researchers in redox biology, drug discovery, and molecular imaging. This document details the chemical structure, physicochemical properties, mechanism of action, and experimental applications of this compound for professionals in the fields of chemical biology, pharmacology, and biomedical research.
Introduction to this compound
This compound is a specialized molecular probe designed to selectively react with mammalian thioredoxin reductase, a key enzyme in cellular redox homeostasis.[1][2][3] Unlike its predecessors, such as TRFS-green and TRFS-red, which suffered from slow reaction kinetics, this compound provides a robust and nearly instantaneous fluorescent signal upon interaction with TrxR.[1] Its unique sensing mechanism, based on the direct cleavage of a disulfide bond, allows for a rapid "turn-on" of a coumarin-based fluorophore.[1] This rapid response enables the real-time monitoring of TrxR activity in live cells and the development of high-throughput screening assays for TrxR inhibitors.
Chemical Structure and Physicochemical Properties
This compound is an organic small molecule composed of three key moieties: a five-membered 1,2-dithiolane ring that acts as the TrxR recognition site, a 4-trifluoromethylcoumarin fluorophore, and a stable urea linker connecting the two. The systematic name for this compound is N-(1,2-dithiolan-4-yl)-N'-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)urea.
The physicochemical and spectral properties of this compound are summarized in the tables below. A notable feature is the dramatic increase in fluorescence quantum yield upon reduction of the disulfide bond, which is the basis for its function as a turn-on probe.
| Identifier | Value |
| Chemical Formula | C₁₄H₁₁F₃N₂O₃S₂ |
| Molecular Weight | 376.37 g/mol |
| CAS Number | 2966536-18-3 |
| Canonical SMILES | O=C1OC(C=C(C=C2)NC(NC3CSSC3)=O)=C2C(C(F)(F)F)=C1 |
| Appearance | White to light yellow solid |
Table 1: General and Chemical Properties of this compound.
| Property | "Off" State (Disulfide) | "On" State (Dithiol) |
| Excitation Max (λex) | ~345 nm | ~345 nm |
| Emission Max (λem) | ~458 nm | ~458 nm |
| Quantum Yield (Φ) | 3.3% | 40.6% |
| Fluorescence Signal | Low | High (>150-fold increase) |
| Color | (Non-fluorescent) | Blue |
Table 2: Photophysical Properties of this compound Before and After Reduction.
| Parameter | Details |
| Solubility | Soluble in DMSO (up to 100 mg/mL) |
| Storage (Solid) | 4°C, protect from light |
| Storage (In Solvent) | -20°C for 1 month; -80°C for 6 months (protect from light) |
Table 3: Solubility and Storage Recommendations.
Mechanism of Action and Biological Interaction
The functionality of this compound is predicated on a direct and rapid chemical reaction with thioredoxin reductase. The enzyme's active site, containing a rare selenocysteine residue, specifically recognizes and reduces the strained 1,2-dithiolane ring of the probe.
Fluorescence Activation Mechanism
Unlike earlier probes that require a slow intramolecular cyclization step to release the fluorophore, the fluorescence of this compound is switched on by the simple cleavage of the disulfide bond. Theoretical calculations suggest that in its native state, the disulfide bond quenches the fluorescence of the coumarin moiety through a photo-induced electron transfer (PET) process. Reduction of the disulfide to a dithiol by TrxR eliminates this PET process, instantly "turning on" the fluorescence. This direct activation mechanism is responsible for the probe's superfast response time, reaching maximal signal within 5 minutes of incubation with the enzyme.
The Thioredoxin Reductase Signaling Pathway
This compound is a tool to probe the activity of the thioredoxin system, a critical antioxidant pathway in mammalian cells. This system's primary function is to reduce disulfide bonds in various proteins, thereby regulating their function and protecting the cell from oxidative stress. The core components are NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx).
Experimental Protocols and Applications
This compound is a versatile tool with applications ranging from basic research to high-throughput screening. Its favorable properties of rapid response, high signal-to-background ratio, and specificity make it superior for these tasks.
In Vitro TrxR Activity Assay
This protocol details the measurement of recombinant TrxR activity or TrxR activity in cell/tissue lysates.
Materials:
-
Recombinant TrxR or cell/tissue lysate
-
This compound stock solution (10 mM in DMSO)
-
NADPH stock solution (10 mM in assay buffer)
-
Assay Buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing Assay Buffer and NADPH (final concentration 200 µM).
-
Add Enzyme: Add the sample containing TrxR (e.g., 50 nM final concentration of recombinant enzyme, or 20-50 µg of lysate protein). For control wells, add buffer instead of the enzyme sample.
-
Initiate Reaction: Add this compound to a final concentration of 10 µM to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic measurements on a fluorescence microplate reader (Excitation: ~345 nm, Emission: ~458 nm). Record the fluorescence intensity every minute for 15-30 minutes at 37°C.
-
Data Analysis: The TrxR activity is proportional to the rate of fluorescence increase over time.
Live-Cell Imaging of TrxR Activity
This protocol describes the use of this compound to visualize TrxR activity in living cells.
Materials:
-
Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with a DAPI or similar filter set
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluency.
-
Probe Loading: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.
-
Incubation: Remove the existing medium from the cells, wash once with PBS, and add the this compound-containing medium. Incubate the cells at 37°C in a CO₂ incubator. A blue fluorescence signal typically appears within 2 minutes and saturates within 30 minutes.
-
Inhibitor Control (Optional): To confirm specificity, pre-incubate a parallel set of cells with a known TrxR inhibitor (e.g., Auranofin) for 1-2 hours before adding this compound. This should result in a dose-dependent reduction of the fluorescence signal.
-
Imaging: After incubation, wash the cells with PBS to remove excess probe. Image the cells using a fluorescence microscope.
High-Throughput Screening (HTS) for TrxR Inhibitors
The rapid and robust signal from this compound makes it ideal for HTS applications.
References
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of Thioredoxin Reductase (TrxR) using Fast-TRFS
Introduction
Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, playing a critical role in regulating cellular redox homeostasis. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for drug development. Fast-TRFS is a highly selective and rapid fluorescent probe designed for real-time monitoring of TrxR activity in living cells.[1][2] Unlike its predecessors, TRFS-green and TRFS-red, this compound exhibits a faster response time and a more significant fluorescence enhancement upon reduction by TrxR.[2]
The mechanism of this compound involves a direct cleavage of a disulfide bond within the probe by TrxR, leading to a rapid "off-on" fluorescence response.[2] This direct reduction mechanism contrasts with the slower, multi-step activation of earlier probes.[2] this compound has demonstrated high selectivity for mammalian TrxR over other biological reductants such as glutathione (GSH).
These application notes provide detailed protocols for utilizing this compound to image and quantify TrxR activity in live cells, tailored for researchers in cell biology and drug development.
Data Presentation
Table 1: Comparative Performance of TRFS Probes
| Feature | This compound | TRFS-green | TRFS-red |
| Response Time (to plateau) | ~5 minutes | >2 hours | ~1 hour |
| Fluorescence Increase | ~80-fold | ~25-fold | ~40-fold |
| Selectivity (TrxR vs. GSH) | 55.7-fold | 15.6-fold | 12.8-fold |
| Excitation Wavelength (λex) | 345 nm | 438 nm | Not Specified |
| Emission Wavelength (λem) | ~450 nm (blue) | 538 nm (green) | ~660 nm (red) |
| Mechanism | Disulfide bond cleavage | Cleavage and cyclization | Cleavage and cyclization |
Table 2: Recommended Starting Concentrations for Live-Cell Imaging
| Cell Type | This compound Concentration | Incubation Time |
| Mammalian Cells (e.g., HeLa) | 10 µM | 2 - 30 minutes |
| Bacteria (e.g., E. coli) | 10 µM | 5 minutes |
Signaling Pathway and Probe Activation
Caption: The TrxR catalytic cycle and activation of the this compound probe.
Experimental Protocols
Protocol 1: Live-Cell Imaging of TrxR Activity in Mammalian Cells
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Mammalian cells (e.g., HeLa) cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for blue fluorescence)
Procedure:
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 10 µM in pre-warmed complete cell culture medium. Vortex briefly to ensure complete mixing.
-
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide to achieve 60-70% confluency on the day of imaging.
-
Wash the cells twice with pre-warmed PBS or HBSS to remove any residual serum.
-
-
Probe Loading and Incubation:
-
Replace the wash buffer with the 10 µM this compound working solution.
-
Incubate the cells at 37°C in a CO2 incubator for 2 to 30 minutes. A visible blue fluorescence signal can appear in as little as 2 minutes, reaching saturation within 30 minutes.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Acquire images using excitation at approximately 345 nm and collecting emission at around 450 nm.
-
Acquire bright-field images for cell morphology.
-
-
(Optional) Inhibition Assay:
-
To confirm that the fluorescence signal is specific to TrxR activity, pre-treat cells with a known TrxR inhibitor (e.g., Auranofin) for 2 hours before adding the this compound probe.
-
Follow steps 3 and 4 and compare the fluorescence intensity with non-inhibitor-treated cells. A dose-dependent decrease in fluorescence intensity should be observed.
-
Protocol 2: High-Throughput Screening of TrxR Inhibitors using Cell Extracts
Materials:
-
This compound probe (10 mM stock in DMSO)
-
Cultured cells (e.g., HeLa)
-
Cell lysis buffer
-
Test compounds (potential TrxR inhibitors)
-
TrxR inhibitor (e.g., Auranofin) as a positive control
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cultured cells and prepare a crude cell extract using a suitable lysis buffer.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well plate, add the cell lysate to each well.
-
Add the test compounds at various concentrations to the respective wells. Include wells with a known TrxR inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for inhibitor interaction with TrxR.
-
-
Probe Addition and Measurement:
-
Add this compound to each well to a final concentration of 10 µM.
-
Immediately begin kinetic measurements of fluorescence intensity using a microplate reader (Excitation: ~345 nm, Emission: ~450 nm).
-
Alternatively, take an endpoint reading after 5-15 minutes of incubation at room temperature.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the negative control.
-
Plot dose-response curves to determine the IC50 values for active compounds.
-
Workflow and Logic Diagrams
References
Application Notes and Protocols for Fast-TRFS in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the application of Fast-TRFS, a rapid and selective fluorescent probe for monitoring thioredoxin reductase (TrxR) activity in cultured mammalian cells. The assay leverages the principles of Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to provide a sensitive and robust method for high-throughput screening and research applications.
Introduction to Thioredoxin Reductase and this compound
The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a critical antioxidant system in mammalian cells, playing a key role in regulating cellular redox balance, proliferation, and apoptosis. TrxR is a promising target for drug development, particularly in oncology.
This compound is a fluorogenic probe designed for the rapid and specific detection of TrxR activity.[1][2] The probe contains a disulfide bond that, upon reduction by TrxR, undergoes a conformational change leading to a significant increase in fluorescence, with a maximal signal reached within minutes.[1][2] This rapid activation makes it highly suitable for high-throughput screening (HTS) applications.[1]
Principle of the this compound TR-FRET Assay
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is an advanced fluorescence-based detection method that combines the principles of FRET with time-resolved fluorescence. This technique utilizes a lanthanide-based donor fluorophore with a long fluorescence lifetime, which minimizes background fluorescence from cellular components and test compounds.
In a hypothetical this compound TR-FRET assay, a lanthanide donor (e.g., Europium or Terbium) would be brought into proximity with an acceptor fluorophore upon TrxR-mediated activation of the this compound probe. The excitation of the donor would result in energy transfer to the acceptor, which in turn emits light at its characteristic wavelength. This TR-FRET signal is directly proportional to the TrxR activity.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from a this compound TR-FRET assay in cultured cells.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Assay Window (S/B) | > 10 | Ratio of the signal from the uninhibited enzyme to the signal from the fully inhibited enzyme or background. |
| Z'-factor | > 0.7 | A measure of the statistical effect size, indicating the suitability of the assay for high-throughput screening. |
| DMSO Tolerance | < 2% | Maximum concentration of DMSO that does not significantly affect assay performance. |
| Signal Stability | > 4 hours | Duration over which the assay signal remains stable, allowing for batch processing of plates. |
Table 2: Example IC50 Values for Known TrxR Inhibitors
| Compound | Cell Line | IC50 (nM) |
| Auranofin | HeLa | 50 |
| Motexafin Gadolinium | A549 | 250 |
| PX-12 | Jurkat | 1500 |
Experimental Protocols
Materials and Reagents
-
Cultured mammalian cells (e.g., HeLa, A549)
-
This compound probe
-
TR-FRET Donor (e.g., Europium-labeled anti-tag antibody)
-
TR-FRET Acceptor (e.g., tagged TrxR substrate)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS)
-
Test compounds and known inhibitors
-
384-well, low-volume, white microplates
-
TR-FRET compatible microplate reader
Cell Preparation
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells using standard trypsinization procedures.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Adjust the cell density to the desired concentration (e.g., 2,500 cells/well in 10 µL).
-
Dispense 10 µL of the cell suspension into each well of a 384-well microplate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
Compound Treatment
-
Prepare serial dilutions of test compounds and control inhibitors in assay buffer.
-
Add 5 µL of the compound dilutions to the appropriate wells of the cell plate.
-
For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Incubate the plate for the desired treatment time (e.g., 1-24 hours) at 37°C.
This compound TR-FRET Assay Protocol
-
Prepare the this compound detection mix containing the TR-FRET donor and acceptor in assay buffer.
-
Add 5 µL of the detection mix to each well of the assay plate.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the TR-FRET signal using a compatible microplate reader with the following settings:
-
Excitation wavelength: 340 nm
-
Emission wavelengths: 615 nm (Donor) and 665 nm (Acceptor)
-
Time delay: 60 µs
-
Integration time: 400 µs
-
Data Analysis
-
Calculate the TR-FRET ratio for each well:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Normalize the data to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).
-
Plot the normalized response versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Visualizations
Caption: The Thioredoxin System Redox Cycle.
Caption: Experimental workflow for the this compound assay.
References
Application Notes and Protocols for High-Throughput Screening of Thioredoxin Reductase Inhibitors using the Fast-TRFS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a pivotal cellular antioxidant system that maintains redox homeostasis.[1][2] TrxR's role in reducing Trx makes it a critical regulator of numerous cellular processes, including proliferation, apoptosis, and differentiation, by modulating the function of downstream target proteins.[2][3] Notably, the overexpression of TrxR is implicated in the pathogenesis and progression of various cancers, making it a compelling target for anticancer drug development.[4]
The Fast-TRFS assay is a rapid and highly specific fluorescence-based method for measuring TrxR activity. The assay utilizes the this compound probe, a disulfide-containing molecule that becomes fluorescent upon reduction of its disulfide bond by TrxR. This direct, single-step mechanism allows for a superfast response time, with maximal fluorescence being reached within minutes of interaction with the enzyme. The high selectivity of the this compound probe for TrxR over other cellular thiols and reductants makes it an ideal tool for high-throughput screening (HTS) of TrxR inhibitors, even in complex biological mixtures like crude cell or tissue extracts.
These application notes provide detailed protocols for utilizing the this compound assay in a high-throughput format to identify and characterize novel inhibitors of Thioredoxin Reductase.
Principle of the this compound Assay
The this compound probe is a fluorogenic substrate designed for the specific detection of TrxR activity. In its native state, the probe is non-fluorescent. Upon interaction with active TrxR, the disulfide bond within the this compound molecule is rapidly cleaved. This reduction event triggers a conformational change that liberates a highly fluorescent molecule, resulting in a significant increase in fluorescence intensity. The rate of fluorescence generation is directly proportional to the TrxR activity. In the presence of a TrxR inhibitor, the enzymatic activity is diminished, leading to a reduction in the rate and intensity of the fluorescent signal.
Data Presentation: Performance of TrxR HTS Assays and Inhibitor Potency
The reliability of a high-throughput screening assay is paramount. The Z'-factor is a statistical indicator of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for HTS. Fluorescence-based HTS assays for TrxR have demonstrated high quality, with reported Z'-factors as high as 0.859.
Table 1: HTS Assay Performance Metrics for a Fluorescence-Based TrxR Inhibitor Screen
| Parameter | Value | Reference |
| Assay Format | 384-well plate | |
| Z'-Factor | 0.85 - 0.91 | |
| Signal-to-Background (S/B) Ratio | 46.76 | |
| Coefficient of Variation (CV) | 3.40% (total signal), 13.92% (background) |
A primary goal of HTS campaigns is the identification of potent inhibitors, typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several TrxR inhibitors identified through various screening efforts.
Table 2: IC50 Values of Selected Thioredoxin Reductase Inhibitors
| Compound | IC50 (µM) | Cell Line/Enzyme Source | Assay Type | Reference |
| IQ9 | 0.2 - 2 | Breast Cancer Cell Lines | Enzyme Activity Assay | |
| Auranofin | 2 - 10 | Breast Cancer Cell Lines | Enzyme Activity Assay | |
| Ebselen Oxide | 0.80 | AMACR | SPE-based HTS | |
| Ebselen | 2.79 | AMACR | SPE-based HTS | |
| Jatropha integerrima compounds | 6.8 - 25.0 | TrxR | Insulin Reduction Assay | |
| Curcumin (positive control) | 25.0 | TrxR | Insulin Reduction Assay |
Experimental Protocols
Materials and Reagents
-
This compound Probe (e.g., from MedChemExpress)
-
Recombinant human Thioredoxin Reductase 1 (TrxR1)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
DMSO (Dimethyl sulfoxide), molecular biology grade
-
Positive Control Inhibitor (e.g., Auranofin)
-
384-well black, clear-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Excitation ~345 nm, Emission ~458 nm)
Protocol 1: 384-Well High-Throughput Screening of TrxR Inhibitors
This protocol is optimized for a 384-well format suitable for automated high-throughput screening.
-
Compound Plating:
-
Prepare a compound library with test compounds dissolved in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each test compound into the wells of a 384-well assay plate. This will result in a final compound concentration in the low micromolar range (e.g., 10 µM) in a final assay volume of 20 µL.
-
Designate columns for controls:
-
Negative Control (No Inhibition): Add DMSO only (e.g., 100 nL).
-
Positive Control (Maximal Inhibition): Add a known TrxR inhibitor like Auranofin at a high concentration (e.g., final concentration of 50 µM).
-
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting recombinant TrxR1 in assay buffer to a final concentration of 100 nM (for a final assay concentration of 50 nM).
-
Prepare a 2X substrate/cofactor solution containing 400 µM NADPH (for a final concentration of 200 µM) and 20 µM this compound probe (for a final concentration of 10 µM) in assay buffer. Protect this solution from light.
-
-
Assay Execution:
-
Using an automated liquid handler, add 10 µL of the 2X enzyme solution to each well of the compound-plated 384-well plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X substrate/cofactor solution to all wells.
-
-
Data Acquisition:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a total of 15-30 minutes, or as a single endpoint reading after a 15-minute incubation. Use an excitation wavelength of approximately 345 nm and an emission wavelength of approximately 458 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control| A Z'-factor > 0.5 is indicative of a robust assay.
-
Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
-
Protocol 2: IC50 Determination in a 96-Well Format
This protocol is suitable for secondary screening and characterization of hit compounds.
-
Compound Dilution:
-
Prepare a serial dilution of the hit compounds in 100% DMSO. A typical 8-point dilution series might range from 10 mM to 0.1 µM.
-
-
Assay Preparation:
-
In a 96-well plate, add 1 µL of each compound dilution to respective wells. Include wells for positive and negative controls with 1 µL of DMSO.
-
Prepare a master mix containing TrxR1 (final concentration 50 nM) and NADPH (final concentration 200 µM) in assay buffer.
-
Add 90 µL of the master mix to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Prepare a solution of this compound probe in assay buffer (final concentration 10 µM).
-
Add 10 µL of the this compound solution to each well to start the reaction.
-
Measure the fluorescence intensity as described in the HTS protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Thioredoxin Reductase Signaling Pathway
The thioredoxin system is a central hub in cellular redox signaling. TrxR maintains a reduced pool of thioredoxin, which in turn regulates the activity of various downstream proteins involved in apoptosis and cell survival, such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Phosphatase and Tensin Homolog (PTEN).
Caption: The Thioredoxin Reductase signaling pathway and its role in regulating apoptosis and cell survival.
This compound HTS Assay Workflow
The following diagram illustrates the key steps in a high-throughput screening campaign for TrxR inhibitors using the this compound assay.
Caption: Experimental workflow for the this compound high-throughput screening assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screen Identifies Novel Inhibitors of Cancer Biomarker α-Methylacyl Coenzyme A Racemase (AMACR/P504S) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes: Measuring Thioredoxin Reductase Activity in HeLa Cells using Fast-TRFS
These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of Fast-TRFS, a selective and rapid fluorogenic probe, to measure the activity of thioredoxin reductase (TrxR) in HeLa cells. This protocol is designed for a 96-well plate format, suitable for high-throughput screening and quantitative analysis.
Data Presentation
The following table summarizes the key quantitative parameters for the this compound assay in HeLa cells.
| Parameter | Value | Notes |
| Cell Line | HeLa | Human cervical adenocarcinoma cells |
| Seeding Density | 10,000 - 50,000 cells/well | For a 96-well plate; aim for 60-80% confluency on the day of the assay[1] |
| This compound Probe Concentration | 10 µM | Final concentration in the well[2][3] |
| Incubation Time with this compound | 2 - 30 minutes | A blue fluorescence signal appears within 2 minutes and reaches saturation within 30 minutes[3] |
| TrxR Inhibitor (Control) | Auranofin (AF) | A known inhibitor of thioredoxin reductase[4] |
| Auranofin (AF) Concentration | IC50 of ~2 µM | Effective concentration to inhibit TrxR in HeLa cells after 24h treatment |
| Pre-incubation with Auranofin | 2 hours | Recommended pre-incubation time before adding the this compound probe |
| Fluorescence Measurement | Fluorescence microplate reader or fluorescence microscope | Excitation/Emission wavelengths should be appropriate for the coumarin fluorophore released by this compound reduction |
Experimental Protocols
This section details the methodologies for cell preparation, the this compound assay, and an inhibition experiment.
Materials and Reagents
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound probe
-
Auranofin (TrxR inhibitor)
-
DMSO (for dissolving probe and inhibitor)
-
96-well black, clear-bottom microplates
Protocol 1: HeLa Cell Culture and Seeding
-
Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
The day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 10,000-50,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell adherence. The cells should be 60-80% confluent on the day of the experiment.
-
Protocol 2: this compound Assay for TrxR Activity
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium to the desired working concentration. The final concentration in the wells should be 10 µM.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the this compound working solution to each well.
-
-
Incubation: Incubate the plate at 37°C. A blue fluorescence signal will begin to appear within 2 minutes. The signal will increase over time and should reach saturation within 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or capture images using a fluorescence microscope.
Protocol 3: Inhibition of TrxR Activity with Auranofin
-
Inhibitor Preparation: Prepare a stock solution of Auranofin in DMSO. Dilute the stock solution in culture medium to the desired working concentrations.
-
Cell Pre-treatment:
-
Remove the culture medium from the wells containing the seeded HeLa cells.
-
Add the Auranofin working solutions to the appropriate wells. For a dose-response experiment, a range of concentrations around the IC50 (~2 µM) should be used. Include a vehicle control (DMSO) group.
-
Incubate the cells with the inhibitor for 2 hours at 37°C.
-
-
This compound Addition: Following the pre-incubation with the inhibitor, add the 10 µM this compound working solution to all wells as described in Protocol 2.
-
Incubation and Measurement: Incubate for 15-30 minutes and measure the fluorescence intensity. The fluorescence signal is expected to be dose-dependently inhibited by Auranofin.
Data Analysis
The fluorescence intensity measured is directly proportional to the TrxR activity. For inhibitor studies, the percentage of inhibition can be calculated as follows:
% Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_Control)] * 100
The results can be plotted as fluorescence intensity or percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Thioredoxin Reductase Signaling Pathway
Caption: Thioredoxin reductase signaling pathway and this compound mechanism.
This compound Experimental Workflow
Caption: Step-by-step experimental workflow for the this compound assay in HeLa cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Lateral diffusion contributes to FRET from lanthanide-tagged membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of Fast-TRFS for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Fast-TRFS
This compound is a highly selective and rapid fluorogenic probe designed for the detection of mammalian thioredoxin reductase (TrxR) activity in live cells and in vitro. It is crucial to distinguish this compound from typical Time-Resolved Förster Resonance Energy Transfer (TR-FRET) reagents. This compound is a standalone probe whose fluorescence is "switched on" upon reduction by TrxR. This direct activation mechanism does not involve a FRET energy transfer between a donor and acceptor pair.
The probe contains a disulfide bond that, when reduced by active TrxR, undergoes a conformational change that liberates a coumarin fluorophore, resulting in a bright blue fluorescent signal.[1][2] This reaction is exceptionally fast, with signals detectable within minutes, making it ideal for high-throughput screening (HTS) of TrxR inhibitors and for real-time monitoring of TrxR activity in cellular models.[1][3]
Key Features of this compound:
-
High Selectivity: Exhibits a 56-fold selectivity for TrxR over glutathione (GSH), a major cellular thiol.[1]
-
Rapid Response: Reaches maximal fluorescence within approximately 5 minutes of incubation with the TrxR enzyme. In live cells, a fluorescent signal is apparent within 2 minutes.
-
Strong Signal: Produces a fluorescence increase of up to 80-fold upon reaction with TrxR.
-
Spectral Properties: Features an excitation maximum at approximately 345 nm and an emission maximum at approximately 460 nm.
Determining the Optimal this compound Concentration
The optimal concentration of this compound can vary depending on the cell type, cell density, TrxR expression levels, and the specific assay format. While a concentration of 10 µM has been successfully used in several published studies with cell lines like HeLa, optimization is recommended to achieve the best signal-to-background ratio for your specific experimental conditions.
The goal of optimization is to identify a concentration that is high enough to provide a robust signal in response to TrxR activity but low enough to minimize background fluorescence and potential off-target effects or cytotoxicity.
Key Optimization Parameters
| Parameter | Recommended Starting Range | Purpose |
| This compound Concentration | 1 µM - 20 µM | To find the ideal balance between maximal signal and minimal background. |
| Cell Seeding Density | Varies by cell type (e.g., 5,000-20,000 cells/well for 96-well plate) | To ensure a sufficient number of cells for a detectable signal without over-confluency. |
| Incubation Time | 2 minutes - 60 minutes | To determine the optimal time point for maximal signal after probe addition. |
| Vehicle Control (DMSO) | < 0.5% | To ensure the solvent used to dissolve this compound does not interfere with the assay. |
Experimental Protocols
Protocol for Optimizing this compound Concentration in a 96-Well Plate Format
This protocol describes how to perform a concentration titration to determine the optimal this compound concentration for a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with filters for Ex/Em = 345/460 nm
-
Auranofin (optional, as a known TrxR inhibitor for positive control)
Methodology:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium or assay buffer to achieve final concentrations ranging from 1 µM to 20 µM. Remember to prepare a "no probe" control (medium only) and a vehicle control (medium with the equivalent concentration of DMSO).
-
Probe Addition: Remove the culture medium from the cells and wash once with PBS. Add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for a set time (a starting point of 30 minutes is recommended).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~345 nm and emission to ~460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "no probe" control wells from all other wells.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration.
-
The optimal concentration is typically the lowest concentration that gives a robust and saturating signal.
-
Protocol for Measuring Cellular TrxR Activity
This protocol provides a method for quantifying TrxR activity in live cells using the optimized this compound concentration.
Materials:
-
All materials from Protocol 3.1.
-
Test compounds or experimental treatments (e.g., TrxR inhibitors).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment (Optional): If screening for inhibitors, pre-treat the cells with your test compounds for the desired duration (e.g., 1-4 hours). Include appropriate positive (e.g., Auranofin) and negative (vehicle) controls.
-
Probe Loading: Remove the treatment medium, wash cells once with PBS, and add the pre-warmed medium containing the optimized concentration of this compound to all wells.
-
Incubation: Incubate the plate at 37°C. The signal develops within minutes; an incubation time of 30-60 minutes is generally sufficient for endpoint assays.
-
Measurement: Read the fluorescence intensity on a microplate reader (Ex/Em = 345/460 nm).
-
Data Analysis: Normalize the fluorescence signal of treated cells to the vehicle-treated control cells to determine the percent inhibition or change in TrxR activity.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound activation by Thioredoxin Reductase (TrxR).
Experimental Workflow for Optimization
References
- 1. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
Application Notes and Protocols for the Fast-TRFS Probe in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Fast-TRFS probe, a rapid and specific tool for monitoring thioredoxin reductase (TrxR) activity. This methodology is particularly relevant for applications in drug discovery, cellular biology, and redox signaling research.
Introduction to this compound
This compound is a fluorogenic probe designed for the rapid and selective detection of mammalian thioredoxin reductase (TrxR).[1][2][3] TrxR is a key enzyme in the thioredoxin system, playing a critical role in maintaining cellular redox homeostasis.[4][5] Dysregulation of TrxR activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for drug development.
The this compound probe consists of a five-membered disulfide ring linked to a coumarin fluorophore. In its native state, the probe is non-fluorescent. Upon reduction of the disulfide bond by TrxR, the coumarin fluorophore is released, resulting in a rapid and significant increase in fluorescence. This "off-on" mechanism allows for real-time monitoring of TrxR activity in both biochemical assays and live cells.
Key Advantages of this compound:
-
High Specificity: Exhibits high selectivity for mammalian TrxR over other biological reductants like glutathione.
-
Rapid Response: Reaches maximal fluorescence signal within approximately 5 minutes of incubation with the TrxR enzyme, a significant improvement over previous probes like TRFS-green.
-
High Signal-to-Noise Ratio: Shows a dramatic increase in fluorescence intensity (over 70-fold) upon activation, providing excellent sensitivity.
-
Live-Cell Imaging Compatibility: Can be used for imaging TrxR activity in living cells with high spatial and temporal resolution.
Application 1: High-Throughput Screening (HTS) for Thioredoxin Reductase Inhibitors
The rapid kinetics and high sensitivity of this compound make it an ideal tool for high-throughput screening of potential TrxR inhibitors in drug discovery. The assay can be performed in a microplate format using crude cell or tissue extracts as the enzyme source, simplifying the screening process.
Experimental Workflow for HTS
Caption: High-throughput screening workflow for TrxR inhibitors using this compound.
Protocol: HTS for TrxR Inhibitors
-
Preparation of Cell Lysate:
-
Culture cells (e.g., HeLa) to 80-90% confluency.
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing TrxR.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well or 384-well black, clear-bottom microplate, add the desired amount of cell lysate to each well.
-
Add test compounds from a chemical library to the experimental wells. Include appropriate controls:
-
Negative Control: Vehicle (e.g., DMSO) without any compound.
-
Positive Control: A known TrxR inhibitor.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of Reaction and Measurement:
-
Add this compound probe to each well to a final concentration of 10 µM.
-
Immediately begin measuring the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~450 nm.
-
Measurements can be taken kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percentage of TrxR inhibition for each compound relative to the negative control.
-
Identify "hit" compounds that exhibit significant inhibition of TrxR activity.
-
Application 2: Live-Cell Imaging of Thioredoxin Reductase Activity
This compound can be used to visualize the activity of TrxR in living cells, providing insights into its spatial distribution and dynamic changes in response to various stimuli or drug treatments.
Thioredoxin System Signaling Pathway
Caption: The thioredoxin reductase signaling pathway and the action of this compound.
Protocol: Live-Cell Imaging with this compound
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides suitable for microscopy.
-
Allow cells to adhere and grow overnight.
-
If investigating the effect of a drug, treat the cells with the compound of interest for the desired duration.
-
-
Probe Loading:
-
Prepare a 10 µM working solution of this compound in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate at 37°C for 5-10 minutes.
-
-
Fluorescence Microscopy:
-
After incubation, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, phenol red-free culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI or violet filter set (Excitation ~380 nm, Emission ~450 nm).
-
Acquire images at different time points to monitor dynamic changes in TrxR activity.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in individual cells or regions of interest using image analysis software (e.g., ImageJ, CellProfiler).
-
Compare the fluorescence intensity between control and treated cells to assess changes in TrxR activity.
-
Quantitative Data Summary
| Property | This compound | TRFS-green | TRFS-red |
| Target Enzyme | Mammalian Thioredoxin Reductase (TrxR) | Mammalian Thioredoxin Reductase (TrxR) | Mammalian Thioredoxin Reductase (TrxR) |
| Response Time | ~5 minutes | > 2 hours | > 10 minutes |
| Fluorescence Increase | > 70-fold | ~25-fold | < 20-fold |
| Excitation Wavelength | ~380 nm | ~373 nm (activated ~440 nm) | Not specified |
| Emission Wavelength | ~450 nm (Blue) | ~540 nm (Green) | Not specified |
| Selectivity over GSH | 55.7-fold | 15.6-fold | 12.8-fold |
| Data compiled from references. |
Mechanism of this compound Activation
The activation mechanism of this compound is a direct reduction of its disulfide bond by TrxR, which is distinct from the multi-step process of other probes.
Caption: Simplified mechanism of this compound activation by thioredoxin reductase.
Conclusion
The this compound probe represents a significant advancement in the study of thioredoxin reductase. Its superior speed, specificity, and sensitivity make it a powerful tool for high-throughput drug screening and for elucidating the complex roles of the thioredoxin system in cellular health and disease. The protocols and information provided here serve as a guide for researchers to effectively implement this technology in their own studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Thioredoxin Reductase (TrxR) Activity in Tissue Extracts Using Fast-TRFS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a critical component of cellular redox regulation and antioxidant defense. TrxR, a key enzyme in this system, is implicated in various physiological and pathological processes, including cell growth, apoptosis, and cancer progression. Consequently, the accurate measurement of TrxR activity in biological samples is of significant interest in biomedical research and drug development.
Fast-TRFS is a highly selective and rapid fluorogenic probe designed for the detection of mammalian TrxR activity.[1][2] Unlike traditional colorimetric assays that can be susceptible to interference from other cellular reductants, this compound offers a direct and sensitive method for quantifying TrxR activity in complex biological matrices such as tissue extracts.[2] The probe consists of a five-membered disulfide ring linked to a coumarin fluorophore.[2][3] In the presence of TrxR, the disulfide bond is rapidly cleaved, leading to a substantial increase in fluorescence intensity, which can be monitored in real-time. This application note provides a detailed protocol for the use of this compound to measure TrxR activity in tissue extracts, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Signaling Pathway and Assay Principle
The thioredoxin system plays a central role in maintaining cellular redox homeostasis. TrxR utilizes NADPH to reduce the active site disulfide of Trx. Reduced Trx, in turn, reduces oxidized substrate proteins, thereby regulating their function.
Experimental Workflow
The following diagram outlines the general workflow for measuring TrxR activity in tissue extracts using this compound.
Protocols
Materials and Reagents
-
This compound probe (Stock solution in DMSO)
-
Tissue samples
-
Homogenization Buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
NADPH (Stock solution in assay buffer, freshly prepared)
-
TrxR inhibitor (e.g., Auranofin, for control experiments)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~438/538 nm)
-
Homogenizer
-
Refrigerated centrifuge
-
Protein quantification assay kit (e.g., Bradford or BCA)
Tissue Extract Preparation
-
Excise and weigh the tissue of interest.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 10% w/v).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (crude tissue extract) and keep it on ice.
-
Determine the protein concentration of the tissue extract using a standard protein assay.
-
For optimal results, it is recommended to dilute the tissue extract to a final protein concentration within the linear range of the assay. This should be determined empirically for each tissue type. For many tissues, a starting dilution of 2-3 fold is appropriate.
TrxR Activity Assay
-
Prepare a reaction mixture in each well of a 96-well black microplate containing:
-
Assay Buffer
-
NADPH (final concentration of 200 µM)
-
Tissue extract (e.g., 20-50 µg of total protein)
-
-
For inhibitor control wells, pre-incubate the reaction mixture with a known TrxR inhibitor (e.g., Auranofin) for a specified time before adding the probe.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically for at least 5-10 minutes, with readings taken every 30-60 seconds. The maximal fluorescence signal with purified TrxR is typically reached within 5 minutes.
Data Analysis
-
Plot the fluorescence intensity against time for each sample.
-
Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve.
-
TrxR activity can be expressed as the change in fluorescence units per minute per milligram of protein (ΔFU/min/mg).
-
The specific TrxR activity in the tissue extract can be calculated by subtracting the rate observed in the presence of a specific TrxR inhibitor from the total rate.
Data Presentation
The following tables summarize the key performance characteristics of this compound and provide a template for presenting experimental data.
Table 1: Performance Characteristics of this compound and Other TRFS Probes
| Probe | Response Time | Fluorescence Increase (Fold) | Selectivity over GSH |
| This compound | ~5 min | ~80-150 fold | 55.7-fold |
| TRFS-green | ~15 min | <20-fold | 15.6-fold |
| TRFS-red | ~1.5 h | ~90-fold | 12.8-fold |
Table 2: Example Data for TrxR Activity in Tissue Extracts
| Sample | Total Activity (ΔFU/min/mg) | Activity with Inhibitor (ΔFU/min/mg) | Specific TrxR Activity (ΔFU/min/mg) |
| Control Tissue 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Treated Tissue 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Control Tissue 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Treated Tissue 2 | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
This compound offers a rapid, sensitive, and specific method for the measurement of TrxR activity in tissue extracts. Its fast response time and high fluorescence turn-on make it particularly suitable for high-throughput screening of TrxR inhibitors using crude tissue extracts as the enzyme source. The protocols and guidelines presented in this application note are intended to provide a robust framework for researchers to reliably quantify TrxR activity and advance our understanding of its role in health and disease.
References
Application of Fast-TRFS in Elucidating Bacterial Disulfide Reductase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-dependent redox systems, primarily the thioredoxin (Trx) and glutaredoxin (Grx) systems, are fundamental to maintaining cellular homeostasis and mitigating oxidative stress in bacteria.[1][2][3] These pathways, which are distinct from their mammalian counterparts, represent promising targets for novel antibacterial drug development.[1] Traditional methods for studying these systems often lack the capacity for real-time analysis in live cells.[4] The fluorescent probe, Fast-TRFS, originally developed for detecting mammalian thioredoxin reductase (TrxR), has been successfully adapted to investigate rapid disulfide reductase activity in bacteria. This compound is a disulfide-containing molecule that exhibits fluorescence only upon the reduction of its disulfide bond to dithiols, providing a direct measure of enzyme activity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study bacterial disulfide reductases.
Principle of this compound in Bacterial Systems
While mammalian TrxR can directly reduce this compound, bacterial TrxR cannot due to structural differences in their active sites. In bacteria, the reduction of this compound is a multi-step process involving either the Trx or Grx system.
The thioredoxin system utilizes NADPH as a reducing equivalent, which is transferred by thioredoxin reductase (TrxR) to thioredoxin (Trx). Reduced Trx then donates electrons to reduce the disulfide bond of this compound, leading to a fluorescent signal.
The glutaredoxin system also uses NADPH to maintain a reduced glutathione (GSH) pool via glutathione reductase (GR). Glutaredoxin (Grx) in conjunction with GSH then reduces this compound, resulting in fluorescence.
Studies have shown that the Trx system exhibits a higher reaction rate with this compound compared to the Grx system, making it the predominant pathway for "fast" disulfide reduction in bacteria like E. coli. This distinction allows for the classification of cellular disulfide reduction into fast and slow reactions, primarily catalyzed by the Trx and Grx systems, respectively.
Applications in Research and Drug Development
-
Real-time Monitoring of Redox State: this compound enables the real-time analysis of disulfide reductase activity in live bacterial cells, offering insights into the dynamic changes of the cellular redox environment under various conditions.
-
High-Throughput Screening for Inhibitors: The rapid and fluorescence-based nature of the this compound assay makes it suitable for high-throughput screening of chemical libraries to identify inhibitors of bacterial Trx and Grx systems.
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Elucidating Enzyme Kinetics: The probe can be used to determine the kinetic parameters of bacterial disulfide reductases, aiding in the characterization of their catalytic mechanisms.
-
Comparative Analysis of Bacterial Species: this compound has been employed to compare the disulfide reductase activities across different bacterial species, highlighting variations in their redox systems. For instance, S. aureus exhibits significantly higher Trx system activity compared to E. coli and P. aeruginosa.
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Investigating Drug Resistance Mechanisms: The probe can be a valuable tool to study how alterations in bacterial redox systems contribute to antibiotic resistance.
Data Presentation
In Vitro Analysis of this compound Reduction by Bacterial Redox Systems
The following table summarizes the key components and their roles in the in vitro reduction of this compound by the E. coli Trx and Grx systems.
| System Component | Concentration | Role in this compound Reduction |
| This compound | 10 µM | Fluorescent substrate |
| NADPH | 200 µM | Primary reducing equivalent |
| E. coli TrxR | 50 nM | Reduces Trx |
| E. coli Trx | 0 - 1 µM | Directly reduces this compound |
| Yeast GR | 50 nM | Reduces GSSG to GSH |
| GSH | 0 - 1 mM | In conjunction with Grx, reduces this compound |
| E. coli Grx | 1 µM | Facilitates reduction by GSH |
Comparison of Disulfide Reductase Activity in Different Bacteria
The relative fast disulfide reducibility in various bacterial species as measured by this compound is presented below.
| Bacterial Species | Relative Fast Disulfide Reducibility (Slope of F-F₀ vs. Time) |
| E. coli | Baseline |
| P. aeruginosa | Lower than E. coli |
| S. aureus | Significantly higher than E. coli |
| B. subtilis | Higher than E. coli |
| B. cereus | Higher than E. coli |
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound Reduction by Bacterial Trx and Grx Systems
This protocol details the in vitro assay to measure the reduction of this compound by purified components of the bacterial thioredoxin and glutaredoxin systems.
Materials:
-
This compound probe
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NADPH
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E. coli Thioredoxin Reductase (TrxR)
-
E. coli Thioredoxin (Trx)
-
Yeast Glutathione Reductase (GR)
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Glutathione (GSH)
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E. coli Glutaredoxin (Grx)
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Tris-EDTA (TE) buffer (50 mM Tris, 1 mM EDTA, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare reaction mixtures in a 96-well plate. For the Trx system, combine NADPH (200 µM), E. coli TrxR (50 nM), and varying concentrations of E. coli Trx (e.g., 0, 0.125, 0.25, 0.5, 1 µM) in TE buffer.
-
For the Grx system, combine NADPH (200 µM), yeast GR (50 nM), E. coli Grx (1 µM), and varying concentrations of GSH (e.g., 0, 0.125, 0.25, 0.5, 1 mM) in TE buffer.
-
Include control reactions lacking one or more components (e.g., no Trx, no TrxR) to assess background fluorescence and non-enzymatic reduction.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM to each well.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 15 minutes) at the appropriate excitation and emission wavelengths for the reduced this compound probe.
-
Calculate the initial reaction rates by determining the slope of the linear portion of the fluorescence intensity versus time plot.
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Plot the initial rates against the varying concentrations of Trx or GSH to determine the concentration-dependent reducibility.
Protocol 2: Real-time Measurement of Disulfide Reductase Activity in Live Bacteria
This protocol describes the use of this compound to measure the fast disulfide reductase activity in live bacterial cells.
Materials:
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Bacterial cultures (E. coli, P. aeruginosa, S. aureus, B. subtilis, B. cereus, and relevant knockout mutants)
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader or confocal microscope
Procedure:
-
Culture bacteria to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them three times with PBS to remove any residual media components.
-
Resuspend the bacterial cells in PBS to a standardized optical density (e.g., OD₆₀₀ = 1.0).
-
Aliquot the bacterial suspension into the wells of a 96-well microplate.
-
Add this compound to each well to a final concentration of 10 µM.
-
Immediately place the plate in a fluorescence microplate reader set to 37°C.
-
Measure the fluorescence intensity every minute for 15-30 minutes.
-
For visualization, bacterial cells can be incubated with 10 µM this compound and observed under a laser scanning confocal microscope.
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Calculate the rate of disulfide reduction by determining the slope of the fluorescence intensity versus time curve (F-F₀ vs. time).
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Compare the rates between different bacterial species or between wild-type and mutant strains to assess the relative contributions of different redox systems.
Mandatory Visualizations
Caption: Bacterial disulfide reductase pathways for this compound reduction.
Caption: Experimental workflow for studying bacterial reductases with this compound.
Caption: Logical relationship of this compound activation and enzyme activity.
References
- 1. A Fluorescent Probe to Detect Quick Disulfide Reductase Activity in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Fluorescent Probe to Detect Quick Disulfide Reductase Activity in Bacteria | Semantic Scholar [semanticscholar.org]
- 4. a-fluorescent-probe-to-detect-quick-disulfide-reductase-activity-in-bacteria - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Fast-TRFS
Welcome to the technical support center for Fast Time-Resolved Fluorescence Spectroscopy (Fast-TRFS) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and optimize their experiments for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform when I observe a low TR-FRET signal?
A1: When encountering a low TR-FRET signal, begin with these fundamental checks:
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Instrument Settings: Verify that the correct excitation and emission filters for your specific donor-acceptor pair are being used. Incorrect filter selection is a primary cause of assay failure.[1]
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Reagent Preparation: Ensure all reagents, including the donor and acceptor fluorophores, proteins, and buffers, have been prepared at the correct concentrations and stored under recommended conditions.
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Plate Reading: Confirm that the microplate reader is set to perform a bottom read, as this is required for most TR-FRET assays.[1]
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Blank and Control Wells: Analyze your blank (buffer only) and control wells (assay components without one key element) to assess background fluorescence and signal-to-background ratios.
Q2: How do I determine the optimal concentrations for my donor and acceptor?
A2: The optimal concentrations of donor and acceptor fluorophores are critical for a successful assay and should be determined empirically through a cross-titration experiment.[2][3][4] This involves testing a matrix of different donor concentrations against various acceptor concentrations to identify the combination that yields the best signal-to-background ratio. It is important to maintain a donor-to-acceptor stoichiometry that avoids oversaturation, which can lead to signal quenching.
Q3: Can components in my assay buffer interfere with the TR-FRET signal?
A3: Yes, certain buffer components can significantly impact the TR-FRET signal. For example, high concentrations of DMSO, a common solvent for compounds, can decrease the signal. It is recommended to perform a DMSO tolerance test to determine the maximum concentration your assay can withstand without significant signal loss, typically not exceeding 2%. Other additives, such as detergents or reducing agents, can also influence enzyme activity and signal stability, so their effects should be evaluated during assay development.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" describes a phenomenon where the TR-FRET signal decreases at very high concentrations of the analyte. This occurs when an excess of either the donor- or acceptor-labeled binding partner saturates the system, preventing the formation of the FRET-competent complex. To avoid this, it is crucial to perform a titration of your analyte to identify the optimal concentration range that produces a linear signal response.
Troubleshooting Guide: Low Fluorescence Signal
This guide provides a systematic approach to diagnosing and resolving issues related to low fluorescence signals in your this compound experiments.
Problem 1: Uniformly Low Signal Across the Entire Plate
This often indicates a systemic issue with the assay setup or reagents.
| Potential Cause | Recommended Action |
| Incorrect Reader Settings | Double-check the excitation and emission wavelength settings, ensuring they match the specifications for your TR-FRET pair. Confirm the use of appropriate dichroic mirrors and that the reader is set for a bottom read. |
| Reagent Degradation | Prepare fresh reagents, including buffers, proteins, and fluorophore solutions. Ensure proper storage conditions (e.g., protection from light, appropriate temperature) are maintained. |
| Suboptimal Reagent Concentrations | Perform a systematic titration of the donor, acceptor, and other key proteins or molecules in your assay to find the optimal concentration for a robust signal. |
| Incorrect Buffer Composition | Test the effect of different buffer components, pH, and additives on the signal. If using DMSO, perform a tolerance test to ensure the concentration is not inhibitory. |
Problem 2: Low Signal in Sample Wells Compared to Positive Controls
This suggests an issue specific to the interaction being measured or the presence of an inhibitor.
| Potential Cause | Recommended Action |
| Weak or No Molecular Interaction | Confirm the binding affinity of your interacting partners through an alternative method if possible. Ensure that the protein folding and activity are maintained under the assay conditions. |
| Steric Hindrance | The positioning of the fluorophore labels on the interacting molecules may prevent them from coming into close enough proximity for FRET to occur. Consider alternative labeling strategies or different linker lengths. |
| Compound Interference | The test compound may be quenching the fluorescence signal or interfering with the assay components. Screen the compound for autofluorescence at the assay wavelengths. |
| High Acceptor Concentration | An excessive concentration of the acceptor fluorophore can lead to self-quenching, resulting in a decreased FRET signal. Re-optimize the acceptor concentration. |
Experimental Protocols
Protocol 1: Optimization of Donor and Acceptor Concentrations
This protocol outlines a stepwise approach to determine the optimal concentrations of donor and acceptor reagents for a TR-FRET assay.
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Prepare Reagent Dilutions: Create a series of dilutions for both the donor-labeled molecule and the acceptor-labeled molecule in the assay buffer.
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Plate Layout: In a 384-well plate, dispense the donor dilutions along the rows and the acceptor dilutions along the columns to create a matrix of concentration combinations.
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Add Other Components: Add any other necessary components of the assay, such as the interacting protein or substrate, at a constant concentration to all wells.
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Incubation: Incubate the plate for the recommended time (e.g., 180 minutes) in the dark at room temperature.
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Plate Reading: Measure the TR-FRET signal using a plate reader with the appropriate excitation and emission filter set.
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Data Analysis: Calculate the signal-to-background ratio for each concentration combination. The optimal condition is the one that provides the highest signal-to-background ratio with the lowest possible reagent concentrations.
The following table provides an example of how different concentrations of assay components can affect the TR-FRET signal, based on a study of a PROTAC ternary complex.
| Condition | Tb-anti-GST (nM) | GST-BRD2(BD1) (nM) | His-CRBN(DDB1) (nM) | AF488-anti-His (nM) | Relative TR-FRET Signal |
| 1 | 2 | 2 | 2 | 2 | Low |
| 2 | 2 | 4 | 4 | 2 | Medium |
| 3 | 2 | 2 | 4 | 4 | Medium-High |
| 4 | 2 | 2 | 2 | 4 | Low |
| 5 | 2 | 2 | 8 | 4 | High |
| 6 | 2 | 2 | 8 | 8 | Highest |
| Data adapted from a study on BRD/PROTAC/CRBN ternary complexes. |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical signaling pathway investigated using TR-FRET and a logical workflow for troubleshooting low signal issues.
Caption: PROTAC-induced ternary complex formation leading to a TR-FRET signal.
Caption: A logical workflow for troubleshooting low TR-FRET signals.
References
- 1. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce background fluorescence in Fast-TRFS imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Fast Time-Resolved Förster Resonance Energy Transfer (Fast-TRFS) or Time-Resolved FRET (TR-FRET) imaging experiments.
Troubleshooting Guides
High background fluorescence can significantly impact the sensitivity and reliability of TR-FRET assays. This guide provides a systematic approach to identifying and mitigating common sources of background noise.
Issue: High Background Fluorescence in Negative Control Wells
High fluorescence in wells that should have minimal signal (e.g., buffer only, or all components except one of the fluorophores) is a primary indicator of a background issue.
Possible Causes and Solutions:
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Reagent or Buffer Contamination: Buffers or stock solutions may be contaminated with fluorescent impurities.
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Solution: Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers to remove any microbial contaminants that could be autofluorescent.
-
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Autofluorescence of Assay Plates: The microplate itself can be a source of background fluorescence.
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Solution: For TR-FRET assays, it is generally recommended to use white, opaque-bottom plates.[1] White plates are reflective and maximize the light output signal.[1] Black plates absorb light and are typically used to reduce background in standard fluorescence assays, but in time-resolved fluorescence, the time delay in measurement mitigates background autofluorescence, making white plates preferable for enhancing the specific signal.[1]
-
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Non-Specific Binding of Fluorophores: The donor or acceptor fluorophores may be binding non-specifically to the plate surface or other assay components.
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Solution: Ensure that the blocking step, if applicable to your assay, is effective. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to reduce non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in a TR-FRET assay?
A1: The main sources of background fluorescence in TR-FRET assays include:
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Autofluorescence: Intrinsic fluorescence from sample components like proteins, cell lysates, buffers, and test compounds.[2][3]
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Scattered Excitation Light: Light from the excitation source that is scattered and detected at the emission wavelength.
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Donor Bleed-through: Direct emission of the donor fluorophore that overlaps with the acceptor's emission window. This can be more pronounced at high donor concentrations.
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Non-specific FRET: FRET occurring between donor and acceptor molecules that are in close proximity but not due to the specific biological interaction being studied.
The inherent design of TR-FRET, with its use of long-lifetime lanthanide donors and a time-delay before measurement, is intended to minimize the impact of short-lived background fluorescence from sources like autofluorescence and scattered light.
Q2: How can I optimize my plate reader settings to reduce background?
A2: Optimizing your plate reader settings is crucial for minimizing background and maximizing the signal-to-noise ratio. Key parameters to adjust include:
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Time Delay: This is the period between the excitation pulse and the start of signal measurement. A delay (typically 50-150 microseconds) allows for the decay of short-lived background fluorescence before the long-lived FRET signal is measured. Adjusting this delay can help reduce interference from fluorescent compounds.
-
Integration Time (Measurement Window): This is the duration over which the fluorescence emission is collected. A longer integration time can increase the signal but may also capture more background if not optimized.
-
Filters and Dichroic Mirrors: Using the correct filters with narrow bandwidths specific to your donor and acceptor fluorophores is critical to minimize bleed-through and isolate the desired signals. An incorrect choice of emission filters is a common reason for TR-FRET assay failure.
Always consult the instrument-specific setup guides for your plate reader and the recommendations from your TR-FRET reagent provider.
Q3: My test compounds are autofluorescent. How can I mitigate this interference?
A3: Compound autofluorescence is a common challenge in high-throughput screening. Here are some strategies to address it:
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Leverage Time-Resolved Detection: The time-delay feature of TR-FRET is the primary way to reduce interference from the typically short-lived fluorescence of compounds.
-
Run Compound-Only Controls: Include wells with the compound at the screening concentration in assay buffer without the FRET pair to quantify its intrinsic fluorescence. This can be subtracted from the assay wells.
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Monitor Donor Quenching: Autofluorescent compounds can also quench the donor or acceptor signal. Monitoring the donor signal in the presence of the compound can help identify such artifacts.
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Adjust Reader Settings: Experiment with increasing the time delay to allow more time for the compound's fluorescence to decay before measurement begins.
Q4: How does DMSO concentration affect my TR-FRET assay and background?
A4: Compounds are often dissolved in DMSO, and its final concentration in the assay can impact performance. While TR-FRET assays are generally tolerant to DMSO, high concentrations can reduce the signal window. It is crucial to perform a DMSO tolerance test for your specific assay.
Quantitative Data Tables
Table 1: Effect of DMSO Concentration on TR-FRET Assay Performance
This table summarizes the effect of varying DMSO concentrations on the Signal-to-Background (S/B) ratio and the Z' factor, a measure of assay robustness. Data is synthesized from a study on a 14-3-3/Bad TR-FRET assay.
| DMSO Concentration (%) | FRET Signal Window (Arbitrary Units) | Signal-to-Background (S/B) Ratio | Z' Factor |
| 0 | ~35,000 | ~25 | ~0.85 |
| 2.25 | ~34,000 | ~24 | ~0.85 |
| 4.5 | ~33,000 | ~23 | ~0.80 |
| 9.0 | ~32,000 | ~22 | ~0.80 |
| 18.0 | ~30,000 | ~20 | ~0.75 |
As shown, the assay remains robust with Z' factors well above 0.5 even at high DMSO concentrations, although a slight decrease in the signal window and S/B ratio is observed.
Table 2: Optimization of Reagent Concentrations for a Ternary Complex TR-FRET Assay
This table illustrates the impact of varying donor (Tb-anti-GST) and acceptor (AF488-anti-His) antibody concentrations, along with their respective protein partners, on the signal-to-background ratio (expressed as fold change to DMSO). Data is based on the optimization of a BRD2(BD1)/PROTAC/CRBN assay.
| Condition | Tb-anti-GST (nM) | GST-BRD2(BD1) (nM) | His-CRBN(DDB1) (nM) | AF488-anti-His (nM) | Peak Signal Fold Change to DMSO |
| 1 | 2 | 2 | 2 | 2 | 2.52 |
| 2 | 2 | 4 | 4 | 2 | 3.51 |
| 3 | 2 | 2 | 8 | 2 | 3.53 |
| 4 | 4 | 2 | 2 | 4 | 2.50 |
| 5 | 2 | 2 | 8 | 4 | 4.29 |
| 6 | 2 | 2 | 8 | 8 | 4.02 |
Condition 5 provided the highest signal-to-background ratio, indicating it as the optimal concentration for this particular assay.
Experimental Protocols
Protocol 1: Systematic Troubleshooting of High Background Fluorescence
This protocol provides a step-by-step approach to pinpoint the source of high background.
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Prepare Control Wells: In a multi-well plate, set up the following controls in triplicate:
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Buffer only.
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Buffer + Donor fluorophore.
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Buffer + Acceptor fluorophore.
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Your standard negative control (e.g., all components except the analyte of interest).
-
Your standard positive control.
-
-
Measure Fluorescence: Read the plate on your TR-FRET reader using your standard protocol.
-
Analyze the Data:
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High signal in "Buffer only" wells: Suspect plate autofluorescence or contaminated buffer.
-
High signal in "Buffer + Donor" or "Buffer + Acceptor" wells: Suspect contamination of the fluorophore stock solutions.
-
High signal in the standard negative control: This points to non-specific binding of the fluorophores to each other or to other assay components. Consider optimizing buffer composition (e.g., adding a detergent) or reagent concentrations.
-
-
Systematic Replacement: If the source is still unclear, systematically replace each component (buffer, reagents, etc.) with freshly prepared ones and re-run the controls to identify the problematic element.
Protocol 2: Optimizing Reagent Concentrations using 2D Titration
This protocol helps determine the optimal concentrations of donor- and acceptor-labeled components to maximize the signal-to-background ratio.
-
Plate Setup: Use a 384-well plate for reagent optimization.
-
Serial Dilutions:
-
Prepare a serial dilution of the donor-labeled component (e.g., Eu-labeled antibody) in your assay buffer.
-
Prepare a serial dilution of the acceptor-labeled component (e.g., d2-labeled protein) in your assay buffer.
-
-
Matrix Addition: Add the donor and acceptor dilutions to the plate in a matrix format, where each row has a different concentration of the donor and each column has a different concentration of the acceptor.
-
Add Other Components: Add all other necessary assay components (e.g., analyte, buffer) at a constant concentration to all wells.
-
Incubation: Incubate the plate for the recommended time and temperature for your assay.
-
Read Plate: Measure the TR-FRET signal (both donor and acceptor emission).
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., 665 nm / 615 nm) for each well.
-
Calculate the signal-to-background ratio for each concentration pair (using wells without the analyte as background).
-
Generate a heat map or 3D plot of the signal-to-background ratio versus the donor and acceptor concentrations. The peak of this plot represents the optimal concentrations.
-
Visualizations
Caption: A flowchart for troubleshooting high background fluorescence in TR-FRET assays.
Caption: A workflow for the optimization of a TR-FRET assay to improve performance.
References
Optimizing Fast-TRFS incubation time for maximal signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time and achieve maximal signal with the Fast-TRFS fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve a maximal signal?
A1: The optimal incubation time for this compound is dependent on the experimental system. For in vitro assays with purified recombinant thioredoxin reductase (TrxR), a maximal fluorescence signal is typically reached within 5 minutes.[1][2] In cell-based assays, a blue fluorescence signal can be detected as early as 2 minutes, with the signal reaching saturation within 30 minutes in cultured HeLa cells.[1]
Q2: What are the recommended excitation and emission wavelengths for this compound?
A2: The recommended excitation wavelength for this compound is approximately 345 nm, and the emission wavelength is approximately 460 nm.[3]
Q3: How does the mechanism of this compound activation lead to a rapid signal increase?
A3: this compound is a "superfast" fluorogenic probe. Its fluorescence is switched on by a simple reduction of a disulfide bond within the probe by thioredoxin reductase (TrxR).[1] This single-step activation mechanism is in contrast to older probes, such as TRFS-green, which require a slower, multi-step process involving disulfide cleavage followed by an intramolecular cyclization to release the fluorophore.
Troubleshooting Guide
Low or No Fluorescence Signal
If you are observing a weak or absent fluorescence signal, consider the following potential causes and solutions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Ensure proper storage and handling of the thioredoxin reductase (TrxR) enzyme to avoid loss of activity. - Prepare fresh enzyme dilutions for each experiment. - Run a positive control with a known active enzyme to verify assay components. |
| Substrate Degradation | - Store the this compound probe protected from light. - Prepare fresh probe solutions in a suitable solvent like DMSO for each experiment. |
| Incorrect Instrument Settings | - Verify that the plate reader is set to the correct excitation (~345 nm) and emission (~460 nm) wavelengths for this compound. - Ensure the gain setting on the fluorescence reader is optimized for your assay. |
| Suboptimal Reaction Conditions | - Confirm that the assay buffer composition and pH are optimal for TrxR activity. - Ensure the incubation temperature is appropriate for the enzyme. |
| Insufficient Incubation Time | - While this compound is rapid, for cell-based assays or samples with low enzyme concentration, a longer incubation time (up to 30 minutes) may be necessary to achieve a robust signal. |
A logical workflow for troubleshooting a low signal is depicted below.
Caption: Troubleshooting workflow for low fluorescence signal.
High Background Fluorescence
High background can mask the specific signal. Here are common causes and how to address them.
| Potential Cause | Recommended Solution |
| Autofluorescence | - In cell-based assays, use phenol red-free media during the experiment, as phenol red is a known source of fluorescence. - If possible, use a plate reader with a top-reading mode for cell-based assays to minimize reading through the media. |
| Contaminated Reagents | - Prepare fresh buffers and solutions using high-purity water and solvents. - Filter buffers to remove any particulate matter that could scatter light. |
| Probe Concentration Too High | - Perform a titration of the this compound probe to find the optimal concentration that provides a good signal-to-noise ratio without excessive background. |
| Well-to-Well Contamination | - Use careful pipetting techniques to avoid cross-contamination between wells, especially when adding the probe or enzyme. |
Signal Decreases Over Time or Plateaus Too Quickly
A decreasing signal or a rapid plateau can indicate the following issues.
| Potential Cause | Recommended Solution |
| Photobleaching | - Minimize the exposure of the wells to the excitation light. - If taking kinetic readings, reduce the frequency of measurements or the duration of light exposure per read. |
| Substrate Depletion | - If the enzyme concentration is too high, the this compound probe may be rapidly consumed. Ensure that your measurements are taken within the initial linear phase of the reaction. - Consider reducing the enzyme concentration to achieve a more sustained signal increase. |
| Inner Filter Effect | - At very high concentrations, the this compound probe may absorb the excitation or emission light, leading to a non-linear response. If high substrate concentrations are necessary, consider using a plate with a shorter path length or applying a correction factor. |
Experimental Protocols
In Vitro this compound Assay for Purified TrxR
This protocol provides a general guideline for measuring the activity of purified thioredoxin reductase using this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for TrxR activity (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer.
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TrxR Working Solution: Dilute the purified TrxR enzyme to the desired concentration in ice-cold assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add the following to each well:
-
Assay Buffer
-
NADPH to a final concentration of 200 µM.
-
TrxR working solution to a final concentration of 50 nM.
-
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Set the reader to the appropriate excitation (~345 nm) and emission (~460 nm) wavelengths.
-
Measure the fluorescence intensity kinetically, for instance, every minute for 15-30 minutes at 37°C. The maximal signal with purified enzyme is expected within 5 minutes.
-
Cell-Based this compound Assay
This protocol is a general guide for measuring intracellular TrxR activity.
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Cell Culture and Seeding:
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Culture cells to the desired confluency.
-
Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Cell Treatment (Optional):
-
If screening for TrxR inhibitors, treat the cells with the test compounds for the desired duration.
-
-
Probe Loading and Incubation:
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add a solution of 10 µM this compound in serum-free medium or an appropriate buffer to each well.
-
Incubate the plate at 37°C, protected from light. A fluorescent signal should appear within 2 minutes and reach saturation in about 30 minutes.
-
-
Data Acquisition:
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Measure the fluorescence intensity using a fluorescence microscope or a plate reader with the appropriate filter set (~345 nm excitation, ~460 nm emission).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Activation mechanism of the this compound probe by TrxR.
Caption: General experimental workflow for a this compound assay.
References
Common issues with Fast-TRFS and how to solve them
Welcome to the technical support center for Fast-TRFS (Fast-reacting Time-Resolved Fluorescent probe for thioredoxin reductase). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for the detection of thioredoxin reductase (TrxR) activity in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure reliable results.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Issue 1: Weak or No Fluorescent Signal
A faint or absent fluorescent signal can be frustrating. The table below outlines potential causes and provides step-by-step solutions to enhance your signal.
| Potential Cause | Troubleshooting Steps |
| Low TrxR Activity in Cells | - Ensure cells are healthy and actively growing. Cell culture conditions can significantly impact TrxR activity.[1] - Consider using a positive control cell line known to have high TrxR expression. |
| Suboptimal Probe Concentration | - Titrate the this compound concentration. While 10 µM is a common starting point, the optimal concentration can vary between cell types.[2] |
| Insufficient Incubation Time | - Although this compound is rapid, ensure sufficient incubation time for the probe to react with TrxR. A time course experiment (e.g., 5, 15, 30, 60 minutes) can determine the optimal incubation period for your specific cell line.[2] |
| Incorrect Microscope Filter Sets | - Verify that the excitation and emission filters on your microscope are appropriate for this compound (Excitation ~345 nm, Emission ~460 nm).[3] |
| Probe Degradation | - Store this compound stock solutions at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Photobleaching | - Minimize exposure of the sample to the excitation light. Reduce laser power or illumination intensity and keep exposure times as short as possible. |
Issue 2: High Background Fluorescence
High background can mask the specific signal from TrxR activity. The following table details strategies to reduce background noise.
| Potential Cause | Troubleshooting Steps |
| Excess Unbound Probe | - After incubation with this compound, wash the cells thoroughly with phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe. |
| Autofluorescence | - Image a sample of unstained cells under the same conditions to assess the level of natural autofluorescence. If high, you can use this as a baseline to subtract from your stained samples during image analysis. |
| Media Components | - Some components in cell culture media can be fluorescent. Image cells in a phenol red-free medium or PBS to reduce media-induced background. |
| Probe Aggregation | - High concentrations of the probe can lead to aggregation and non-specific signals. Ensure the probe is fully dissolved in the working solution and consider using a lower concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a fluorogenic probe designed to detect the activity of thioredoxin reductase (TrxR). In its native state, the probe is non-fluorescent. Upon reduction of its disulfide bond by active TrxR, the probe undergoes a conformational change that results in a significant increase in fluorescence, emitting a blue signal.
Q2: How does this compound differ from other TrxR probes like TRFS-green?
This compound offers a faster response time, reaching maximal fluorescence within approximately 5 minutes of incubation with the TrxR enzyme, compared to the much slower reaction of probes like TRFS-green. It also exhibits a higher signal-to-background ratio.
Q3: Can this compound be used in both live and fixed cells?
This compound is primarily designed for use in live cells to measure real-time TrxR activity. Fixation processes can alter enzyme activity and may not be compatible with the probe's mechanism.
Q4: What are the optimal storage conditions for the this compound probe?
The probe should be stored as a stock solution in DMSO at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q5: How can I validate the specificity of the this compound signal for TrxR activity?
To confirm that the observed fluorescence is due to TrxR activity, you can use a known TrxR inhibitor, such as Auranofin. Pre-treating the cells with the inhibitor before adding this compound should result in a dose-dependent decrease in the fluorescent signal.
Experimental Protocols
Detailed Methodology for Cellular Imaging of TrxR Activity using this compound
This protocol provides a step-by-step guide for using this compound to visualize TrxR activity in live cells.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Live cells cultured on a suitable imaging dish or plate
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
Fluorescence microscope with appropriate filter sets (Ex/Em: ~345/460 nm)
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Cell Culture: Seed cells on a glass-bottom imaging dish or plate and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a fresh working solution of this compound by diluting the stock solution in serum-free medium or PBS to a final concentration of 10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or phenol red-free medium to remove any unbound probe.
-
Imaging:
-
Add fresh, warm phenol red-free medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation ~345 nm, Emission ~460 nm).
-
Acquire images at different time points to monitor the change in fluorescence intensity.
-
For validation with a TrxR inhibitor:
-
Before adding the this compound probe, pre-incubate the cells with a known TrxR inhibitor (e.g., Auranofin) at a suitable concentration and for an appropriate duration according to the inhibitor's specifications.
-
Proceed with the this compound loading, washing, and imaging steps as described above. A significant reduction in fluorescence intensity compared to the untreated control will confirm the specificity of the signal.
Visualizations
Thioredoxin Reductase Signaling Pathway
The following diagram illustrates the central role of Thioredoxin Reductase (TrxR) in the thioredoxin system, which is crucial for maintaining cellular redox balance and is the target of the this compound probe.
Caption: The Thioredoxin Reductase (TrxR) signaling pathway and its interaction with the this compound probe.
Experimental Workflow for this compound Assay
This diagram outlines the key steps in performing a cellular imaging experiment with this compound.
Caption: A streamlined workflow for conducting a this compound cellular imaging experiment.
References
Improving the signal-to-noise ratio of Fast-TRFS measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers improve the signal-to-noise ratio of their Fast-TRFS experiments for the detection of thioredoxin reductase (TrxR) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective and rapid fluorogenic probe designed to detect the activity of mammalian thioredoxin reductase (TrxR).[1][2] It contains a disulfide bond that, when reduced by active TrxR, undergoes a conformational change that liberates a coumarin fluorophore, resulting in a significant increase in fluorescence.[2][3] Unlike other probes, its fluorescence activation is achieved simply by the cleavage of this disulfide bond, which accounts for its rapid response time.[2]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation wavelength (λex) for this compound is approximately 345 nm, and the emission wavelength (λem) is approximately 460 nm, appearing as a blue fluorescence signal.
Q3: How quickly does this compound react with Thioredoxin Reductase (TrxR)?
A3: this compound is designed for rapid detection, reaching maximal fluorescence signal within approximately 5 minutes of incubation with the TrxR enzyme. In live cells, a blue fluorescence signal can appear within 2 minutes.
Q4: Is this compound selective for mammalian TrxR?
A4: Yes, this compound displays a high selectivity for mammalian TrxR. The selenocysteine (Sec) residue in the active site of mammalian TrxR is essential for the efficient reduction of the this compound disulfide bond. It shows significantly lower reactivity with related biological species such as glutathione (GSH) and protein thiols. However, it has been noted that in bacterial systems, which lack the Sec-containing TrxR, this compound can be a substrate for the bacterial Trx and GSH systems.
Q5: What kind of fluorescence increase can I expect?
A5: When incubated with TrxR, this compound can exhibit a fluorescence intensity increase of over 150-fold. In optimal enzymatic assays, an 80-fold increase has been observed within 5 minutes.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
A weak or absent signal is a common issue that can prevent accurate measurement of TrxR activity.
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Enzyme | Verify the activity of your TrxR enzyme source (recombinant protein or cell/tissue lysate). Use a fresh enzyme preparation and ensure proper storage conditions. Consider increasing the enzyme concentration in the assay. |
| Incorrect Probe Concentration | The typical concentration for this compound in cellular imaging is 10 µM. For in vitro assays, titrate the probe concentration to find the optimal balance between signal and background. |
| Suboptimal Assay Buffer | Ensure the buffer conditions are optimal for TrxR activity. A common buffer is Tris-HCl with EDTA (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4). Also, ensure the presence of NADPH, as TrxR requires it as a cofactor to reduce its substrates. |
| Short Incubation Time | While this compound is rapid, ensure sufficient incubation time for the reaction to proceed. A time-course experiment (e.g., measuring fluorescence every minute for 15-20 minutes) can determine the optimal endpoint. The reaction should reach a plateau in approximately 5 minutes with purified enzyme. |
| Inappropriate Instrument Settings | Confirm that the plate reader or microscope is set to the correct excitation (~345 nm) and emission (~460 nm) wavelengths. Optimize the gain setting to amplify the signal appropriately without saturating the detector. |
Issue 2: High Background Fluorescence
High background can mask the specific signal from TrxR activity, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Probe Degradation | Protect the this compound stock solution from excessive light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Autofluorescence from Sample/Media | If working with cell lysates or complex biological samples, endogenous molecules may contribute to background fluorescence. Run a "no-probe" control to quantify this. For cell-based assays, media components like phenol red or fetal bovine serum can be autofluorescent. Consider washing cells and performing the final incubation in a clear buffer like PBS. |
| Non-specific Reduction of the Probe | High concentrations of reducing agents other than TrxR in the sample could potentially reduce this compound. While the probe is highly selective, running a control with a specific TrxR inhibitor can confirm that the signal is enzyme-dependent. |
| Contaminated Buffers or Plates | Use high-purity reagents and fresh buffers. For fluorescence assays, black microplates with clear bottoms are recommended to minimize background from scattered light and well-to-well crosstalk. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between replicates or experiments can undermine the reliability of your findings.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting, especially for low-volume additions of the enzyme or probe. Use calibrated pipettes and high-quality tips. |
| Temperature Fluctuations | TrxR is an enzyme, and its activity is temperature-dependent. Pre-incubate all reagents and the reaction plate at the desired experimental temperature to ensure consistency. |
| Variable Incubation Times | For kinetic assays, use a plate reader with an injector to add the final reagent and start measurements immediately. For endpoint assays, ensure all wells are incubated for the exact same duration. |
| Cellular Health and Density | In live-cell imaging, variations in cell health, density, or passage number can affect TrxR activity. Standardize your cell culture and plating procedures. |
Quantitative Data Summary
The following table summarizes key parameters for this compound experiments based on published data.
| Parameter | Value | Source |
| Excitation Wavelength | ~345 nm | |
| Emission Wavelength | ~460 nm | |
| Recommended Probe Concentration (Cells) | 10 µM | |
| Time to Max Signal (with TCEP) | ~1 minute | |
| Time to Max Signal (with TrxR enzyme) | ~5 minutes | |
| Observed Fluorescence Increase (with TrxR) | ~80-fold to >150-fold | |
| Selectivity (TrxR vs. GSH) | ~55.7-fold |
Experimental Protocols
Protocol 1: In Vitro Measurement of TrxR Activity
This protocol describes a standard procedure for measuring the activity of purified TrxR or TrxR in cell/tissue lysates.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
NADPH Stock: 10 mM NADPH in Assay Buffer.
-
This compound Stock: 10 mM this compound in DMSO.
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Enzyme Sample: Purified recombinant TrxR or cell/tissue lysate.
-
-
Reaction Setup:
-
In a black 96-well plate, add the following to each well:
-
80 µL of Assay Buffer.
-
10 µL of NADPH stock solution (final concentration 1 mM).
-
10 µL of the Enzyme Sample (diluted to the desired concentration).
-
-
Include a "no-enzyme" control well with 10 µL of Assay Buffer instead of the enzyme.
-
-
Initiate Reaction:
-
Prepare a working solution of this compound by diluting the stock to 100 µM in Assay Buffer.
-
Start the reaction by adding 10 µL of the 100 µM this compound working solution to each well (final concentration 10 µM).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to the experimental temperature.
-
Measure fluorescence intensity every minute for 20 minutes at λex = 345 nm and λem = 460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no-enzyme" control from all experimental wells.
-
Plot the fluorescence intensity against time to observe the reaction kinetics. The initial rate of the reaction is proportional to the TrxR activity.
-
Protocol 2: Imaging TrxR Activity in Live Cells
This protocol provides a method for visualizing TrxR activity in cultured cells.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom 35 mm dish) and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a 10 µM solution of this compound in serum-free medium or PBS.
-
Add the this compound solution to the cells and incubate at 37°C for 5-10 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a DAPI filter set (or similar filter for ~345 nm excitation and ~460 nm emission).
-
Acquire images. A blue fluorescence signal indicates TrxR activity.
-
-
Controls (Recommended):
-
Negative Control: Pre-treat cells with a known TrxR inhibitor before adding this compound to confirm that the signal is specific to TrxR activity.
-
Positive Control: If studying inhibitors, include an untreated control group to establish baseline TrxR activity.
-
Visual Guides
Caption: The Thioredoxin Reductase (TrxR) signaling pathway and mechanism of this compound activation.
Caption: General experimental workflow for an in vitro this compound assay.
Caption: Troubleshooting workflow for a low signal-to-noise ratio in this compound experiments.
References
Technical Support Center: Fast-TRFS Stability and Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability and performance of the Fast-TRFS fluorescent probe for measuring thioredoxin reductase (TrxR) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective and rapid fluorogenic probe designed to measure the activity of mammalian thioredoxin reductase (TrxR).[1][2] Its mechanism is based on the reduction of an internal disulfide bond by TrxR. In its oxidized state, the probe is non-fluorescent due to a photo-induced electron transfer (PET) process.[3] Upon reduction by TrxR, this PET process is extinguished, leading to a rapid and significant increase in blue fluorescence.[1][3] This direct cleavage mechanism, without the need for a slower cyclization step, is what contributes to its "fast" reporting properties.
Q2: What are the key advantages of this compound over other TrxR probes like TRFS-green?
This compound offers several distinct advantages over older generation probes:
-
Speed: It provides a much faster response, with maximal fluorescence signal reached within approximately 5 minutes of incubation with the TrxR enzyme, compared to over an hour for probes like TRFS-green.
-
Signal Intensity: this compound exhibits a significantly higher fluorescence enhancement upon activation, with a reported increase of over 70-fold.
-
Selectivity: It demonstrates superior selectivity for TrxR over other cellular thiols like glutathione (GSH).
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and performance of the this compound probe. The following storage conditions are recommended:
-
Solid Form: Store at 4°C, protected from light.
-
Stock Solutions (in solvent):
-
-80°C for up to 6 months, protected from light.
-
-20°C for up to 1 month, protected from light.
-
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the optimal excitation and emission wavelengths for this compound?
The optimal spectral settings for this compound are:
-
Excitation (Ex): 405 nm
-
Emission (Em): 458 nm
In some experimental setups, an excitation wavelength of 343 nm and an emission wavelength of 451 nm have also been used. It is recommended to confirm the optimal settings on your specific instrument.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence of test compounds or biological samples: Some compounds or cellular components naturally fluoresce at similar wavelengths to this compound. | - Run a blank control containing the test compound or sample in buffer without this compound to quantify its intrinsic fluorescence. - Subtract the blank reading from the experimental values. |
| 2. Contaminated reagents or buffers: Impurities in buffers or other reagents can contribute to background signal. | - Use high-purity, sterile reagents and freshly prepared buffers. - Filter buffers if necessary. | |
| 3. Probe degradation: Improper storage or handling can lead to degradation of the this compound probe, resulting in increased background fluorescence. | - Ensure the probe is stored according to the recommended conditions (see FAQ Q3). - Protect the probe from light during storage and handling. | |
| Low or No Signal | 1. Inactive or insufficient enzyme: The TrxR enzyme may have lost activity due to improper storage or the concentration may be too low. | - Verify the activity of the TrxR enzyme using a standard assay. - Perform an enzyme titration to determine the optimal concentration for your assay. A typical concentration used is 50 nM. |
| 2. Insufficient NADPH: NADPH is a required cofactor for TrxR activity. | - Ensure that NADPH is included in the reaction buffer at a sufficient concentration (e.g., 200 µM). - Use freshly prepared NADPH solutions as it can degrade over time. | |
| 3. Incorrect instrument settings: The fluorescence reader may not be set to the optimal excitation and emission wavelengths for this compound. | - Verify the instrument settings are correct (Ex: ~405 nm, Em: ~458 nm). | |
| 4. Presence of TrxR inhibitors: The sample may contain compounds that inhibit TrxR activity. | - If screening for inhibitors, this is the expected outcome. - For other applications, consider sample purification steps to remove potential inhibitors. | |
| Inconsistent Results (High Variability) | 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| 2. Temperature fluctuations: Enzyme activity is sensitive to temperature. Inconsistent incubation temperatures can affect the reaction rate. | - Ensure a stable and consistent incubation temperature (e.g., 37°C). | |
| 3. Well-to-well variations in the microplate: Differences in the plastic or coating of microplate wells can sometimes affect readings. | - Use high-quality microplates suitable for fluorescence assays. | |
| 4. Incomplete mixing of reagents: | - Gently mix the contents of each well after adding all reagents. |
Quantitative Data Summary
The following tables summarize key quantitative data for the performance of this compound.
Table 1: Comparison of this compound with other TRFS Probes
| Probe | Response Time (with TrxR) | Fluorescence Increase | Selectivity (TrxR vs. GSH) |
| This compound | ~5 minutes | >70-fold | ~55.7-fold |
| TRFS-green | >2 hours | ~25-fold | ~15.6-fold |
| TRFS-red | ~1.5 hours | ~90-fold | ~12.8-fold |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Reagent | Recommended Concentration |
| This compound | 10 µM |
| Mammalian TrxR | 50 nM |
| NADPH | 200 µM |
Experimental Protocols
Detailed Protocol for In Vitro TrxR Activity Assay
This protocol provides a step-by-step guide for measuring TrxR activity in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: Prepare a TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
This compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM. Store at -80°C.
-
TrxR Stock Solution: Prepare a stock solution of purified mammalian TrxR in a suitable buffer and store according to the manufacturer's instructions.
-
NADPH Stock Solution: Prepare a fresh stock solution of NADPH in the assay buffer.
2. Assay Procedure:
-
Prepare a reaction mixture in each well of a 96-well microplate. The final volume for each reaction is typically 100 µL.
-
Add the following components to each well in the specified order:
-
Assay Buffer
-
NADPH to a final concentration of 200 µM.
-
TrxR to a final concentration of 50 nM.
-
-
To initiate the reaction, add this compound to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~405 nm and emission at ~458 nm.
-
Continue to measure the fluorescence at regular intervals (e.g., every minute) for at least 15 minutes at a constant temperature (e.g., 37°C).
3. Controls:
-
Negative Control (No Enzyme): Replace the TrxR solution with an equal volume of assay buffer to determine the background fluorescence.
-
Positive Control (for inhibition assays): A reaction with TrxR and no inhibitor.
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Blank (for compound screening): Wells containing the test compound in assay buffer without the enzyme or probe to check for autofluorescence.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of this compound within the thioredoxin system and its mechanism of activation.
Caption: Mechanism of this compound activation by the thioredoxin system.
Experimental Workflow
This diagram outlines the key steps in a typical in vitro this compound experiment.
Caption: Experimental workflow for a this compound in vitro assay.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues with this compound assays.
Caption: A logical guide for troubleshooting this compound experiments.
References
Cell permeability issues with the Fast-TRFS probe
Technical Support Center: Fast-TRFS Probe
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to cell permeability and signal intensity, when using the this compound probe for measuring thioredoxin reductase (TrxR) activity in live cells.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and how does it work?
This compound is a highly specific and rapid fluorogenic probe designed to detect the activity of mammalian thioredoxin reductase (TrxR), a key enzyme in regulating cellular redox homeostasis[1][2]. The probe contains a five-membered disulfide bond.[1][3] When this compound enters a cell, active TrxR reduces this disulfide bond, causing the probe to switch to a fluorescent state and emit a blue signal[1]. This mechanism allows for the direct and rapid measurement of TrxR enzymatic activity in live cells.
Q2: Is the this compound probe cell-permeable?
Yes, the this compound probe is cell-permeable and has been successfully used for imaging TrxR activity in various live cells, including mammalian lines like HeLa cells and bacteria such as E. coli.
Q3: What are the spectral properties of the this compound probe?
Once activated by TrxR, the this compound probe emits a blue fluorescence signal. The optimal spectral settings are:
-
Excitation Wavelength (λex): 345 nm
-
Emission Wavelength (λem): 460 nm
Q4: How quickly does the probe react?
The "Fast" designation indicates its rapid response rate. In the presence of the TrxR enzyme, it can reach its maximal fluorescence signal within 5 minutes. In live HeLa cells, a blue fluorescence signal typically appears within 2 minutes of incubation.
Troubleshooting Guide: Cell Permeability & Signal Issues
This section addresses common problems users may encounter, such as weak or inconsistent fluorescent signals, which can often be mistaken for cell permeability issues.
Problem 1: The fluorescent signal is weak or completely absent.
A weak or non-existent signal is one of the most common issues. This can stem from problems with the probe, the cells, or the imaging setup.
Possible Causes & Solutions:
-
Suboptimal Probe Concentration: The concentration of the probe may be too low for detection.
-
Solution: The recommended starting concentration is 10 μM. Perform a titration to find the optimal concentration for your specific cell type and experimental conditions.
-
-
Insufficient Incubation Time: The probe may not have had enough time to permeate the cells and be reduced by TrxR.
-
Solution: While a signal can appear in HeLa cells within 2 minutes, ensure an incubation period of at least 5-10 minutes. You can perform a time-course experiment (e.g., imaging at 2, 5, 10, 20, and 30 minutes) to determine the optimal incubation time for your cells.
-
-
Low TrxR Activity: The cells may have very low endogenous TrxR activity, leading to a weak signal.
-
Solution: Use a positive control. Treat a sample of your cells with a known inducer of TrxR activity, if available. Alternatively, you can test the probe's efficacy using HeLa cell lysate, which has been shown to efficiently activate the probe.
-
-
Incorrect Microscope Settings: The excitation and emission filters on your microscope must align with the spectral properties of this compound (Ex: 345 nm, Em: 460 nm).
-
Solution: Verify that you are using the correct filter set (e.g., DAPI filter). Ensure the gain and exposure time are set appropriately to capture the signal without causing excessive photobleaching.
-
-
Photobleaching: The fluorescent signal can be irreversibly destroyed by prolonged exposure to high-intensity excitation light.
-
Solution: Minimize the duration and intensity of light exposure. Use the lowest possible laser power and shortest exposure time that provides a detectable signal. If possible, use an anti-fade mounting medium for fixed-cell applications.
-
Problem 2: The background fluorescence is too high.
High background can obscure the specific signal from TrxR activity, making data interpretation difficult.
Possible Causes & Solutions:
-
Excess Probe Concentration: Using too much probe can lead to nonspecific binding or high background from unbound probe in the media.
-
Solution: Reduce the probe concentration. Perform a titration to find the lowest concentration that still provides a robust signal-to-noise ratio.
-
-
Insufficient Washing: Residual extracellular probe can contribute to background fluorescence.
-
Solution: After incubation with the probe, wash the cells thoroughly with fresh, pre-warmed buffer (e.g., PBS or imaging medium) two to three times before imaging.
-
-
Cellular Autofluorescence: Many cells naturally fluoresce, particularly in the blue and green spectra, due to endogenous molecules like NADPH and riboflavins.
-
Solution: Before adding the this compound probe, image a sample of unstained cells using the same filter set to determine the level of autofluorescence. This signal can be subtracted from your final image during analysis.
-
Problem 3: Signal intensity varies greatly between cell types.
You may observe a strong signal in one cell type (e.g., mammalian cells) but a weaker signal in another (e.g., bacteria).
Possible Cause & Solution:
-
Different TrxR Systems and Uptake Efficiency: The expression levels and specific activity of TrxR can vary significantly between organisms. For instance, the fluorescence of this compound in E. coli has been observed to be weaker than in mammalian cells at the same concentration. Bacterial TrxR is structurally different from mammalian TrxR, and the probe may also be reduced by the bacterial Trx and GSH systems.
-
Solution: This is an inherent biological variable. Optimize the probe concentration and incubation time specifically for each cell type. Do not assume that the optimal conditions for one cell line will translate directly to another.
-
Quantitative Data Summary
The following table summarizes the experimental parameters reported in the literature for the this compound probe.
| Parameter | Cell Type | Value | Notes | Citation |
| Working Concentration | HeLa Cells | 10 μM | Appears as a blue fluorescence signal. | |
| E. coli | 10 μM | Used for detecting disulfide reductase activity. | ||
| Incubation Time | HeLa Cells | 2 - 60 min | Signal appears within 2 minutes. | |
| E. coli | 5 min | Cells were treated for 5 minutes before observation. | ||
| In vitro (Enzyme) | < 5 min | Reaches maximal signal with purified TrxR enzyme. |
Experimental Protocols
General Protocol for Imaging TrxR Activity in Live Mammalian Cells
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Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Grow cells to a desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in a pre-warmed serum-free medium or appropriate buffer (e.g., PBS) to a final working concentration of 10 μM.
-
Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the probe-containing medium to the cells.
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Incubation: Incubate the cells at 37°C for 5-10 minutes, protected from light.
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Washing: Aspirate the probe solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove any extracellular probe.
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Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for blue fluorescence (Excitation: ~345 nm, Emission: ~460 nm).
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of this compound probe activation by the Thioredoxin system.
Caption: General experimental workflow for using the this compound probe.
References
Technical Support Center: Preventing Photobleaching of Fast-TRFS in Microscopy
Welcome to the technical support center for Fast-TRFS microscopy. This resource is designed for researchers, scientists, and drug development professionals to help you troubleshoot and prevent photobleaching during your experiments, ensuring high-quality and reproducible results.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during this compound microscopy.
Issue 1: Rapid Loss of Fluorescent Signal
Symptoms: The blue fluorescence of activated this compound diminishes quickly upon excitation.
Possible Causes:
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High excitation light intensity.
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Prolonged exposure time.
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Presence of reactive oxygen species (ROS).
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Suboptimal environmental conditions.
Solutions:
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Optimize Imaging Parameters:
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Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1] For arc lamps, use neutral density filters to attenuate the light.[1]
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Minimize Exposure Time: Use the shortest possible exposure time for your camera.[1] This reduces the time the fluorophore spends in the excited state, a key factor in photobleaching.[2][3]
-
Limit Continuous Exposure: Avoid prolonged and repeated imaging of the same field of view. When not actively acquiring an image, block the excitation light path.
-
-
Employ Antifade Reagents:
-
For live-cell imaging with this compound, consider using antifade reagents specifically designed for this purpose. These reagents work by scavenging reactive oxygen species that can permanently damage the fluorophore.
-
For fixed-cell applications, a wider range of antifade mounting media is available.
-
-
Control the Cellular Environment:
-
Oxygen Scavengers: For live-cell imaging, consider using an oxygen scavenging system to reduce the concentration of dissolved oxygen, a major contributor to photobleaching.
-
Temperature Control: Maintain the cells at a stable and optimal temperature.
-
Issue 2: High Background or Autofluorescence
Symptoms: The signal from this compound is difficult to distinguish from background fluorescence.
Possible Causes:
-
Autofluorescence from cells or medium.
-
Nonspecific binding of the probe.
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Unactivated probe contributing to background.
Solutions:
-
Optimize Sample Preparation:
-
Cell Culture Media: Use a phenol red-free medium for imaging, as phenol red is fluorescent.
-
Washing Steps: Ensure thorough washing of cells after incubation with this compound to remove any unbound probe.
-
-
Image Processing:
-
Background Subtraction: Use the background subtraction tools in your imaging software to reduce the contribution of background noise.
-
-
Spectral Unmixing:
-
If you have a spectral detector, you can use spectral unmixing to separate the this compound signal from the autofluorescence spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it become fluorescent?
This compound is a fluorogenic probe designed to detect the activity of mammalian thioredoxin reductase (TrxR). It is initially non-fluorescent. Its fluorescence is "switched on" when its disulfide bond is reduced by TrxR, leading to the emission of a blue fluorescence signal.
Q2: What are the excitation and emission wavelengths for this compound?
The optimal excitation wavelength (λex) for this compound is approximately 345 nm, and its emission wavelength (λem) is around 460 nm.
Q3: What causes the photobleaching of activated this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore. While specific data on this compound photostability is limited, the general mechanisms apply. When the activated this compound fluorophore absorbs light, it enters an excited state. From this state, it can react with other molecules, particularly oxygen, leading to its permanent inactivation.
Q4: How can I choose the right antifade reagent for my this compound experiment?
The choice of antifade reagent depends on whether you are performing live-cell or fixed-cell imaging. For live-cell imaging, it is crucial to use reagents that are non-toxic and do not interfere with cellular processes. For fixed cells, there is a broader selection of mounting media with antifade properties.
Q5: Can I use information from other fluorescent probes to prevent photobleaching of this compound?
Yes, the principles of preventing photobleaching are broadly applicable across different fluorophores. Strategies such as minimizing excitation light, reducing exposure time, and using antifade reagents are effective for most fluorescent probes, including this compound.
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Application | Advantages | Disadvantages |
| Trolox | Live and Fixed Cells | Good photostability improvement, water-soluble. | Can affect cell viability over long periods. |
| n-Propyl gallate (NPG) | Fixed Cells | Effective at reducing fading. | Can reduce the initial fluorescence intensity. |
| p-Phenylenediamine (PPD) | Fixed Cells | Very effective antifade agent. | Can be toxic and may react with certain dyes. |
| Vectashield® | Fixed Cells | Commercially available, good performance with many dyes. | May cause initial quenching of fluorescence. |
| ProLong® Gold | Fixed Cells | Cures to a hard film, good for long-term storage. | Requires curing time. |
Experimental Protocols
Protocol: General Microscopy Workflow for this compound Imaging
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Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Probe Loading: Incubate cells with the desired concentration of this compound (e.g., 10 µM) in a serum-free medium for the recommended time (e.g., 30 minutes).
-
Washing: Gently wash the cells two to three times with a warm, phenol red-free imaging buffer (e.g., Hanks' Balanced Salt Solution) to remove excess probe.
-
Imaging:
-
Mount the sample on the microscope stage.
-
Use an appropriate filter set for this compound (Excitation: ~345 nm, Emission: ~460 nm).
-
Start with the lowest possible excitation intensity and a short exposure time.
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Locate the region of interest using brightfield or DIC to minimize photobleaching before fluorescence imaging.
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Acquire images, avoiding unnecessary repeated exposure of the same field.
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If using an antifade reagent for live cells, add it to the imaging buffer.
-
-
Data Analysis: Quantify the fluorescence intensity using appropriate software, and apply background correction if necessary.
Visualizations
Caption: Troubleshooting workflow for rapid signal loss.
References
Interpreting unexpected results from a Fast-TRFS assay
Welcome to the technical support center for the Fast-TRFS assay. This guide is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
The this compound assay utilizes a fluorogenic probe to measure the activity of thioredoxin reductase (TrxR)[1][2]. This compound is a molecule containing a disulfide bond that quenches its fluorescence. When the disulfide bond is reduced, a conformational change occurs, leading to a significant increase in fluorescence[2]. This reduction is primarily catalyzed by TrxR in mammalian cells, making the fluorescence intensity proportional to the enzyme's activity[1][2].
Q2: My negative control (no enzyme or cells) shows a high background signal. What could be the cause?
A high background signal in your negative control can be attributed to several factors:
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Probe Instability: The this compound probe may degrade over time, leading to spontaneous fluorescence. Ensure the probe is stored correctly, protected from light, and used within its recommended shelf life.
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Contaminated Reagents: Assay buffers or other reagents may be contaminated with reducing agents that can reduce the this compound probe.
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Autofluorescence: The assay plate or media may exhibit autofluorescence at the excitation and emission wavelengths of this compound.
Q3: I am observing a very low or no signal in my experimental samples. What are the possible reasons?
Low or no signal can be frustrating. Here are some potential causes:
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Inactive Enzyme: The thioredoxin reductase in your sample may be inactive due to improper sample preparation, storage, or the presence of inhibitors.
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Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for the this compound probe.
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Insufficient Probe Concentration: The concentration of the this compound probe may be too low for the level of enzyme activity in your sample.
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Cellular Uptake Issues: If working with live cells, the probe may not be efficiently entering the cells.
Q4: The fluorescence signal in my assay is decreasing over time. Why is this happening?
A decreasing fluorescence signal can be due to:
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Photobleaching: Continuous exposure to the excitation light source can cause the fluorophore to photobleach, leading to a reduction in signal intensity.
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Probe Instability: The reduced, fluorescent form of the probe might be unstable under your experimental conditions and could be reverting to a non-fluorescent state or degrading.
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Cellular Efflux: In live-cell experiments, cells may actively pump out the fluorescent probe, leading to a decrease in the intracellular signal.
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific unexpected results.
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Action |
| Probe Degradation | - Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. - Store aliquots at -20°C or -80°C, protected from light. - Prepare fresh working solutions for each experiment. |
| Contaminated Reagents | - Prepare fresh assay buffers using high-purity water and reagents. - Test individual buffer components for fluorescence. |
| Plate Autofluorescence | - Use black, opaque microplates to minimize background fluorescence. - Confirm that the plate material is suitable for fluorescence assays. |
| Presence of Other Reducing Agents | - If using cell lysates, consider the presence of other reducing agents like glutathione (GSH). While this compound is more selective for TrxR, high concentrations of other thiols can contribute to the signal. Run appropriate controls. |
Issue 2: Low or No Signal
| Potential Cause | Recommended Action |
| Inactive TrxR Enzyme | - Prepare fresh cell or tissue lysates for each experiment. - Ensure that the lysis buffer does not contain components that inhibit TrxR activity. - Include a positive control with a known amount of active, purified TrxR. |
| Incorrect Instrument Settings | - Verify the excitation and emission wavelengths for this compound (Excitation: ~345 nm, Emission: ~460 nm). - Optimize the gain settings on the plate reader to enhance signal detection. |
| Suboptimal Probe Concentration | - Perform a concentration-response experiment to determine the optimal concentration of the this compound probe for your specific experimental setup. |
| Poor Cellular Uptake | - Increase the incubation time of the cells with the this compound probe. - Optimize the cell density in your assay. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Action |
| Pipetting Errors | - Ensure accurate and consistent pipetting of all reagents, especially the enzyme/cell lysate and the this compound probe. - Use calibrated pipettes. |
| Temperature Fluctuations | - Maintain a consistent temperature throughout the assay, as enzyme kinetics are temperature-dependent. - Pre-warm reagents to the assay temperature if necessary. |
| Well-to-Well Variability | - Mix the contents of each well thoroughly after adding all reagents. - Ensure there are no bubbles in the wells before reading the plate. |
Experimental Protocols
Key Experimental Workflow
Figure 1. A generalized workflow for a this compound assay.
Protocol for Measuring TrxR Activity in Cell Lysates
-
Prepare Cell Lysates:
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Culture cells to the desired confluency.
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Set up the Assay Plate:
-
In a 96-well black, opaque plate, add your cell lysate to the sample wells.
-
Include a blank well containing only lysis buffer.
-
Prepare a positive control with purified TrxR and a negative control with a known TrxR inhibitor.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound probe in an appropriate assay buffer.
-
Add the this compound working solution to all wells to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at ~345 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity against time to determine the reaction rate.
-
Signaling Pathway and Logical Relationships
This compound Activation Pathway
Figure 2. The activation of the this compound probe by thioredoxin reductase.
Troubleshooting Logic for Unexpected Results
Figure 3. A decision tree for troubleshooting unexpected this compound assay results.
References
Technical Support Center: Fast-TRFS Calibration and Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fast-TRFS (Fast Time-Resolved Förster Resonance Energy Transfer) for studying thioredoxin reductase (TrxR) activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound probe?
A1: this compound is a fluorogenic probe designed to be highly selective for mammalian thioredoxin reductase (TrxR).[1][2] The probe contains a disulfide bond that, upon reduction by TrxR, undergoes a conformational change that rapidly "switches on" a strong fluorescent signal.[1][3][4] This direct reduction mechanism allows for a very fast response time, typically reaching maximal fluorescence within minutes of interacting with the enzyme.
Q2: What are the key advantages of using a time-resolved FRET (TR-FRET) approach with this compound?
A2: The primary advantage of TR-FRET is the reduction of background fluorescence. This is achieved by using a lanthanide-based donor fluorophore with a long fluorescence lifetime. A time delay is introduced between the excitation pulse and the fluorescence measurement, allowing for the decay of short-lived background fluorescence from the sample and microplate. This results in a significantly improved signal-to-noise ratio and higher sensitivity compared to standard FRET assays.
Q3: What are the essential positive and negative controls for a this compound experiment?
A3: Proper controls are crucial for validating your this compound assay results.
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Positive Control: A sample containing a known concentration of active thioredoxin reductase should be used to confirm that the this compound probe and assay buffer are functioning correctly.
-
Negative Control (No Enzyme): A sample containing all assay components except for the thioredoxin reductase enzyme. This helps to determine the baseline fluorescence of the this compound probe.
-
Negative Control (Inhibitor): A sample containing a known TrxR-specific inhibitor. This control ensures that the observed signal is due to TrxR activity and not from other reducing agents in the sample.
-
Vehicle Control: If your test compounds are dissolved in a solvent like DMSO, a control containing the same concentration of the solvent should be included to account for any effects of the solvent on the assay.
Q4: How do I choose the optimal instrument settings for my TR-FRET reader?
A4: Instrument settings should be optimized for the specific fluorophores used in your this compound assay. Key parameters to consider include:
-
Excitation and Emission Wavelengths: Use the recommended wavelengths for your specific donor and acceptor pair. For this compound, the excitation is typically around 345 nm and emission is measured at approximately 460 nm.
-
Time Delay: This is the time between the excitation pulse and the start of the fluorescence measurement. A delay of 50-100 µs is common to allow for the decay of background fluorescence.
-
Integration Time: This is the duration of the fluorescence measurement. A longer integration time can increase the signal but may also increase the background.
-
Flashes per Read: Increasing the number of flashes can improve signal averaging and reduce well-to-well variability.
Refer to your instrument's manual and our recommended settings table for a starting point.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Incorrect Instrument Settings: Wrong excitation/emission filters or wavelengths selected. | Verify that the instrument settings match the specifications for the this compound probe. Consult the instrument manual and our recommended settings table. |
| Inactive Enzyme: Thioredoxin reductase may have lost activity due to improper storage or handling. | Use a fresh aliquot of enzyme and always keep it on ice. Run a positive control with a known active enzyme to confirm functionality. | |
| Degraded Probe: The this compound probe may have degraded due to exposure to light or improper storage. | Store the probe protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. | |
| Suboptimal Buffer Conditions: The pH, salt concentration, or other components of the assay buffer may be inhibiting enzyme activity. | Optimize the buffer composition. Test a range of pH values and salt concentrations to find the optimal conditions for your enzyme. | |
| High Background Signal | Autofluorescent Compounds: Test compounds or buffer components may be inherently fluorescent. | Measure the fluorescence of each component of the assay mixture individually. If a compound is autofluorescent, it may be necessary to subtract its background fluorescence. |
| Contaminated Reagents or Microplates: Impurities in the reagents or microplates can contribute to background fluorescence. | Use high-purity reagents and black, opaque microplates specifically designed for fluorescence assays to minimize background. | |
| Light Leakage: The instrument's plate reader may not be properly sealed, allowing ambient light to interfere with the measurement. | Ensure the plate reader's measurement chamber is securely closed and shielded from external light sources. | |
| High Well-to-Well Variability | Pipetting Inaccuracy: Inconsistent volumes of reagents added to the wells. | Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers. |
| Incomplete Mixing: Reagents are not uniformly distributed in the wells. | Gently mix the plate after adding all reagents. A short centrifugation step can help to bring all components to the bottom of the wells. | |
| Edge Effects: Evaporation from the outer wells of the microplate can lead to changes in reagent concentrations. | To mitigate this, avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| Assay Window (Signal-to-Background) is Too Low | Suboptimal Reagent Concentrations: The concentrations of the enzyme or probe may not be optimal. | Perform a titration of both the thioredoxin reductase and the this compound probe to determine the concentrations that provide the best signal-to-background ratio. |
| Insufficient Incubation Time: The reaction may not have reached its optimal point. | Perform a time-course experiment to determine the optimal incubation time for your assay. |
Quantitative Data Summary
The quality of a this compound assay can be assessed using several quantitative parameters. The following table provides typical target values for a robust and reliable assay.
| Parameter | Description | Typical Target Value |
| Z' Factor | A statistical measure of the separation between the positive and negative control signals. It reflects the quality and suitability of the assay for high-throughput screening. | > 0.5 (acceptable) > 0.7 (excellent) |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control (no enzyme). | > 3 |
| Signal-to-Noise (S/N) Ratio | The ratio of the mean signal to the standard deviation of the signal. It indicates the precision of the measurement. | > 10 |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean, expressed as a percentage. | < 10% for replicates |
Experimental Protocols
Protocol 1: Calibration of the this compound Probe
This protocol describes how to generate a standard curve to determine the linear range of the this compound probe with a reducing agent.
-
Prepare a stock solution of a reducing agent: Prepare a 10 mM stock solution of a strong reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in assay buffer.
-
Prepare serial dilutions: Perform a serial dilution of the TCEP stock solution in a 96-well or 384-well black, opaque microplate to create a range of concentrations (e.g., 0 to 100 µM).
-
Add this compound probe: Add a fixed concentration of the this compound probe (e.g., 10 µM) to each well containing the TCEP dilutions.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 15 minutes), protected from light.
-
Measure fluorescence: Read the fluorescence intensity using a TR-FRET compatible plate reader with the appropriate excitation and emission wavelengths.
-
Generate standard curve: Plot the fluorescence intensity against the concentration of the reducing agent to generate a standard curve and determine the linear range of the probe.
Protocol 2: Control Experiments for TrxR Activity
This protocol outlines the setup for essential control experiments to validate the specificity of the this compound assay for thioredoxin reductase.
-
Prepare reagents: Prepare solutions of your sample containing unknown TrxR activity, a positive control (known active TrxR), a TrxR-specific inhibitor, and the this compound probe in assay buffer.
-
Set up control wells in a microplate:
-
Sample Wells: Add the sample to be tested.
-
Positive Control Wells: Add the known active TrxR.
-
Negative Control (No Enzyme) Wells: Add only assay buffer.
-
Inhibitor Control Wells: Add the sample and the TrxR-specific inhibitor.
-
-
Add this compound probe: Add the this compound probe to all wells at a final concentration determined from your optimization experiments.
-
Incubate: Incubate the plate at the optimal temperature and for the optimal duration determined from your time-course experiments.
-
Measure fluorescence: Read the TR-FRET signal on a compatible plate reader.
-
Analyze data: Compare the fluorescence signals from the different control wells. The activity of TrxR in the sample is determined by the difference in signal between the sample wells and the inhibitor control wells.
Visualizations
Caption: The Thioredoxin Reductase (TrxR) signaling pathway.
Caption: Experimental workflow for a typical this compound assay.
References
Validation & Comparative
A Head-to-Head Comparison of Fast-TRFS and TRFS-green for Thioredoxin Reductase Detection
For researchers, scientists, and drug development professionals, the accurate detection of thioredoxin reductase (TrxR) activity is crucial for understanding cellular redox homeostasis and for the development of novel therapeutics. This guide provides a comprehensive comparison of two prominent fluorescent probes, Fast-TRFS and TRFS-green, to aid in the selection of the most suitable tool for your research needs.
This comparison guide delves into the performance characteristics, mechanisms of action, and experimental protocols for both probes, supported by available experimental data.
Performance Comparison at a Glance
A summary of the key performance indicators for this compound and TRFS-green is presented below, offering a clear overview of their respective strengths and weaknesses.
| Feature | This compound | TRFS-green |
| Response Time | ~5 minutes to reach maximal fluorescence with TrxR enzyme[1][2]. | >2 hours to reach maximal fluorescence signal[1][3][4]. |
| Fluorescence Increase | ~80-fold to >150-fold increase in emission intensity. | ~25-fold to ~30-fold increase in emission intensity. |
| Selectivity (TrxR vs. GSH) | 55.7-fold selectivity for TrxR (50 nM) over GSH (1 mM). | 15.6-fold selectivity for TrxR over GSH. |
| Emission Wavelength | ~460 nm. | ~538 nm. |
| Excitation Wavelength | ~345 nm. | ~438 nm. |
| Mechanism | Single-step disulfide bond cleavage. | Two-step: Disulfide cleavage followed by slow intramolecular cyclization. |
Unveiling the Mechanism of Action
The difference in response time and fluorescence intensity between this compound and TRFS-green is rooted in their distinct mechanisms of activation by TrxR.
TRFS-green: A Two-Step Activation Pathway
TRFS-green's activation is a sequential process. Initially, TrxR reduces the disulfide bond within the 1,2-dithiolane scaffold of the probe. This is followed by a slower, rate-limiting intramolecular cyclization step that liberates the quenched naphthalimide fluorophore, resulting in a green fluorescence signal.
This compound: A Rapid, Single-Step Process
In contrast, this compound was engineered for a more direct activation. The fluorescence of this compound is switched on by a simple and rapid reduction of the disulfide bond by TrxR. This circumvents the slow cyclization step, leading to a much faster and more intense fluorescence response.
Experimental Protocols
The following are generalized protocols for the use of this compound and TRFS-green in both in vitro and live-cell imaging experiments. It is recommended to optimize these protocols for specific experimental conditions.
In Vitro TrxR Activity Assay
This protocol outlines the measurement of TrxR activity in solution, for example, using purified enzyme or cell lysates.
Materials:
-
This compound or TRFS-green probe
-
Purified TrxR enzyme or cell/tissue lysates
-
NADPH
-
Reaction Buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorescent probe (e.g., 10 mM in DMSO).
-
Prepare a stock solution of NADPH (e.g., 10 mM in reaction buffer).
-
Dilute the TrxR enzyme or cell lysate to the desired concentration in the reaction buffer.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add the reaction buffer.
-
Add the TrxR sample to each well.
-
Add NADPH to each well to a final concentration of typically 200 µM.
-
-
Initiate and Measure:
-
To initiate the reaction, add the fluorescent probe to each well. The final concentration for TRFS-green is typically 10 µM, and for this compound is also around 10 µM.
-
Immediately place the microplate in a fluorescence reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
TRFS-green: Excitation ~440 nm, Emission ~540 nm.
-
This compound: Excitation ~345 nm, Emission ~460 nm.
-
-
Record measurements at regular intervals. For this compound, measurements can be taken every minute for about 15 minutes. For TRFS-green, the reaction may need to be monitored for 2 hours or more.
-
Live-Cell Imaging of TrxR Activity
This protocol describes the visualization of TrxR activity in living cells using fluorescence microscopy.
Materials:
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This compound or TRFS-green probe
-
Cultured cells of interest
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed the cells on a glass-bottom imaging dish and culture them until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in serum-free or complete cell culture medium. A typical final concentration is 10 µM for both probes.
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate the cells under normal culture conditions (37°C, 5% CO2).
-
This compound: Incubation for 2-60 minutes is sufficient.
-
TRFS-green: A longer incubation of 2-4 hours is generally required.
-
-
-
Washing and Imaging:
-
After incubation, remove the probe-containing medium and wash the cells with fresh, pre-warmed medium or PBS to remove any residual probe.
-
Add fresh medium to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
-
Conclusion: Choosing the Right Probe
Both this compound and TRFS-green are valuable tools for the detection of TrxR activity. The choice between them largely depends on the specific requirements of the experiment.
-
TRFS-green is a well-established probe suitable for endpoint assays where a prolonged incubation time is not a limiting factor. Its slower reaction kinetics might be advantageous in certain experimental setups to capture a more integrated view of TrxR activity over a longer period.
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This compound is the superior choice for real-time monitoring of TrxR activity and for high-throughput screening applications where rapid results are essential. Its significantly faster response time and higher fluorescence signal provide a more dynamic and sensitive measurement of enzymatic activity.
For researchers focused on kinetic studies, rapid screening of TrxR inhibitors, or visualizing dynamic changes in TrxR activity within living cells, This compound offers clear advantages in terms of speed and signal intensity. For those conducting foundational research where speed is less critical, TRFS-green remains a reliable option.
References
- 1. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid detection of thioredoxin reductase with a fluorescent probe via a Tag-Sec method - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Fast-TRFS and TRFS-red for Thioredoxin Reductase Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of two fluorescent probes, Fast-TRFS and TRFS-red, used for the detection of thioredoxin reductase (TrxR) activity. The information presented is based on published experimental data to assist researchers in selecting the appropriate tool for their specific needs in drug development and redox biology research.
Overview of this compound and TRFS-red
This compound and TRFS-red are both fluorogenic probes designed to detect the activity of mammalian thioredoxin reductase, a key enzyme in cellular redox homeostasis. Their utility in research and drug discovery is largely determined by their reaction speed and, crucially, their selectivity for TrxR over other cellular components, particularly the abundant antioxidant glutathione (GSH).
The fundamental difference in their mechanism of action underpins their distinct performance characteristics. TRFS-red, like its predecessor TRFS-green, relies on a multi-step process involving the reduction of a disulfide bond by TrxR, followed by an intramolecular cyclization to release the fluorophore.[1] This cyclization step is known to be relatively slow.[1] In contrast, this compound employs a more direct mechanism where the fluorescence is switched on by a simple and rapid cleavage of a disulfide bond, eliminating the need for the slower cyclization step.[1]
Quantitative Comparison of Selectivity
The selectivity of a fluorescent probe is a critical parameter, indicating its ability to specifically detect the target analyte in a complex biological environment. For TrxR probes, high selectivity against glutathione (GSH) is paramount due to the high intracellular concentration of GSH (in the millimolar range) compared to TrxR (in the nanomolar range).
Experimental data demonstrates that This compound exhibits significantly higher selectivity for TrxR over GSH compared to TRFS-red .[1][2]
| Probe | Selectivity (TrxR over GSH) | Fold Increase in Fluorescence (with TrxR) | Response Time |
| This compound | 55.7-fold | ~80-fold | ~5 minutes |
| TRFS-red | 12.8-fold | <20-fold (within 15 min) | ~1.5 hours |
Table 1: Comparison of Selectivity and Performance Characteristics of this compound and TRFS-red.
The data clearly indicates that this compound is not only faster but also more specific in its response to TrxR in the presence of physiological concentrations of GSH.
Experimental Protocols
The following is a generalized protocol for assessing the selectivity of TrxR fluorescent probes based on the available literature. Specific parameters may require optimization for individual experimental setups.
Materials
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This compound or TRFS-red probe stock solution (in DMSO)
-
Recombinant mammalian thioredoxin reductase (TrxR)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Glutathione (GSH)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
EDTA
-
96-well microplate
-
Fluorescence microplate reader
Selectivity Assay Protocol
-
Prepare Reaction Buffer: Prepare a TE buffer consisting of 50 mM Tris-HCl and 1 mM EDTA, adjusted to pH 7.4.
-
Prepare Reagent Solutions:
-
Prepare a solution of NADPH in TE buffer.
-
Prepare a solution of TrxR in TE buffer to a final concentration of 50 nM.
-
Prepare a solution of GSH in TE buffer to a final concentration of 1 mM.
-
-
Set up Reactions: In a 96-well plate, set up the following reactions in a total volume of 100 µL:
-
TrxR Reaction: Add the probe (e.g., 10 µM final concentration), NADPH, and TrxR to the TE buffer.
-
GSH Reaction: Add the probe (e.g., 10 µM final concentration), NADPH, and GSH to the TE buffer.
-
Control: Add the probe and NADPH to the TE buffer.
-
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement:
-
For This compound , measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 345/460 nm) kinetically over a period of at least 10 minutes, with readings taken every minute.
-
For TRFS-red , measure the fluorescence intensity at its specific excitation and emission wavelengths (e.g., Ex/Em = 615/660 nm) after a longer incubation period (e.g., 1.5 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence of the control from the readings of the TrxR and GSH reactions.
-
The selectivity is calculated as the ratio of the fluorescence intensity fold-change in the presence of TrxR to the fold-change in the presence of GSH.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the activation mechanisms of this compound and TRFS-red and the general workflow for the selectivity assay.
Figure 1. Activation mechanism of this compound.
Figure 2. Activation mechanism of TRFS-red.
Figure 3. Experimental workflow for selectivity assay.
Conclusion
For researchers requiring rapid and highly specific detection of thioredoxin reductase activity, This compound is the superior choice due to its significantly higher selectivity over GSH and its much faster response time. Its direct activation mechanism minimizes the potential for off-target reactions and provides a more immediate readout of TrxR activity. While TRFS-red is also a valuable tool, particularly with its red-shifted emission profile that can reduce background autofluorescence in certain biological systems, its lower selectivity and slower reaction kinetics should be taken into consideration when designing experiments, especially in cellular environments with high concentrations of reducing agents like GSH.
References
Fast-TRFS: A Superior Fluorescent Probe for Thioredoxin Reductase Activity
For researchers in cellular biology, oncology, and drug discovery, the accurate measurement of thioredoxin reductase (TrxR) activity is crucial for understanding cellular redox homeostasis and developing novel therapeutics. In the landscape of fluorescent probes for TrxR, Fast-TRFS emerges as a superior tool, offering significant advantages in speed, sensitivity, and selectivity over other commonly used probes such as TRFS-green, TRFS-red, Mito-TRFS, and Di-E-GSSG.
This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in making informed decisions for their experimental needs.
Unparalleled Speed and Enhanced Signal Amplification
A key advantage of this compound lies in its remarkably rapid response time and substantial fluorescence enhancement upon reaction with TrxR. Unlike its predecessors, TRFS-green and TRFS-red, which rely on a slower, two-step mechanism involving disulfide bond cleavage followed by an intramolecular cyclization to release the fluorophore, this compound employs a direct, one-step process. The fluorescence of this compound is quenched by a disulfide bond, and its cleavage by TrxR directly results in a dramatic increase in fluorescence.
This streamlined mechanism translates to a significantly faster detection of TrxR activity, with this compound reaching its maximum fluorescence signal in approximately 5 minutes[1][2][3]. In stark contrast, TRFS-green and TRFS-red require 2 hours or more to achieve a maximal signal[2]. This rapid kinetic profile makes this compound ideal for high-throughput screening and for capturing transient changes in TrxR activity.
Furthermore, this compound exhibits a greater than 150-fold increase in fluorescence intensity upon reaction with TrxR, with a final quantum yield of 40.6%[2]. This high signal-to-background ratio enhances the sensitivity of detection, allowing for the measurement of low levels of TrxR activity. In comparison, TRFS-green and TRFS-red show more moderate fluorescence increases of approximately 30-fold and 90-fold, respectively.
Superior Selectivity for Thioredoxin Reductase
This compound demonstrates exceptional selectivity for TrxR over other biological reductants, a critical feature for accurate measurements in complex cellular environments. It exhibits a 56-fold selectivity for TrxR over glutathione (GSH), a highly abundant intracellular thiol. This is a marked improvement over TRFS-green and TRFS-red, which have selectivities of 15.6 and 12.8, respectively. This high selectivity minimizes off-target reactions and ensures that the observed fluorescence signal is a true representation of TrxR activity.
Comparative Performance of TrxR Fluorescent Probes
To facilitate a direct comparison, the key performance characteristics of this compound and other TrxR probes are summarized in the table below.
| Feature | This compound | TRFS-green | TRFS-red | Mito-TRFS | Di-E-GSSG |
| Excitation Wavelength (nm) | ~345 | ~438 | ~615 | ~438 | ~525 |
| Emission Wavelength (nm) | ~460 | ~538 | ~661 | ~540 | ~545 |
| Quantum Yield (Φ) | 0.406 (after reaction) | Not explicitly found | Not explicitly found | 0.34 (before reaction) | Not explicitly found |
| Response Time | ~5 minutes | >2 hours | ~1.5 hours | ~1 hour | Not explicitly found |
| Fluorescence Increase | >150-fold | ~30-fold | ~90-fold | ~40-fold | ~70-fold |
| Selectivity (TrxR vs. GSH) | 56-fold | 15.6-fold | 12.8-fold | Good | Poor |
| Km for TrxR (µM) | Not explicitly found | 189 | 51.8 | Not explicitly found | Not explicitly found |
Visualizing the Mechanisms and Workflows
To further elucidate the advantages of this compound, the following diagrams illustrate the key signaling pathway, the distinct reaction mechanisms of the probes, and a general experimental workflow.
References
Validating Fast-TRFS: A Head-to-Head Comparison for Specificity in Mammalian Thioredoxin Reductase Detection
For researchers, scientists, and drug development professionals seeking a robust method to measure mammalian thioredoxin reductase (TrxR) activity, the landscape of available assays can be complex. This guide provides a comprehensive comparison of the novel fluorescent probe, Fast-TRFS, with established alternatives, offering a critical evaluation of its specificity and performance based on available experimental data.
The thioredoxin system, a key player in cellular redox homeostasis, relies on the enzymatic activity of thioredoxin reductase. Accurate measurement of TrxR activity is crucial for understanding its role in various physiological and pathological processes, including cancer and neurodegenerative diseases.[1] This guide delves into the specifics of this compound, a fluorogenic probe, and compares it directly with the classic 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay and another fluorescent probe, TRFS-green.
Performance at a Glance: this compound vs. Alternatives
| Feature | This compound | TRFS-green | DTNB Assay |
| Principle | Fluorescent turn-on | Fluorescent turn-on | Colorimetric |
| Response Time | ~5 minutes[2] | >2 hours[2] | Minutes |
| Signal Amplification | ~80 to >150-fold fluorescence increase[2] | ~30-fold fluorescence increase[2] | Change in absorbance at 412 nm |
| Selectivity (TrxR vs. GSH) | 56-fold | 15.6-fold | Prone to interference from glutathione and other reductases, requires inhibitor control |
| Michaelis-Menten Constant (Km) | Not Reported | 189 µM | N/A |
| Detection Method | Fluorescence plate reader | Fluorescence plate reader | Spectrophotometer/plate reader |
The Thioredoxin System: A Brief Overview
The mammalian thioredoxin system is a central antioxidant pathway composed of NADPH, thioredoxin (Trx), and thioredoxin reductase (TrxR). TrxR, a selenoenzyme, catalyzes the NADPH-dependent reduction of the active site disulfide in oxidized Trx. Reduced Trx, in turn, reduces a vast array of substrate proteins, thereby regulating numerous cellular processes.
Caption: The mammalian thioredoxin system pathway.
Deep Dive into the Assays: Mechanism and Workflow
This compound: A Speedy and Specific Fluorescent Reporter
This compound is a fluorogenic probe designed for the rapid and specific detection of mammalian TrxR. Its mechanism relies on a disulfide bond cleavage-induced fluorescence turn-on. In its native state, the probe is non-fluorescent. Upon reduction of its disulfide bond by TrxR, a highly fluorescent molecule is released, leading to a significant increase in signal. This direct activation mechanism contributes to its rapid response time.
Caption: Experimental workflow for the this compound assay.
TRFS-green: The Predecessor Fluorescent Probe
TRFS-green operates on a similar principle to this compound, involving a TrxR-mediated disulfide cleavage. However, its activation also requires a subsequent intramolecular cyclization step to release the fluorophore, which significantly slows down the response time to over two hours. While it demonstrates selectivity for TrxR, it is less selective than this compound when compared to its reactivity with glutathione.
DTNB Assay: The Conventional Colorimetric Method
The DTNB assay is a widely used colorimetric method for measuring TrxR activity. It relies on the ability of TrxR to reduce DTNB to 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. A major drawback of this assay is its lack of specificity. Other cellular reductases and small molecule thiols, such as glutathione, can also reduce DTNB. Therefore, accurate measurement of TrxR activity requires the use of a specific TrxR inhibitor in a parallel reaction to determine the background reduction rate.
Comparative Analysis: Making an Informed Choice
To aid in the selection of the most appropriate assay, the following diagram outlines the key decision-making factors.
Caption: Decision tree for selecting a TrxR assay.
Experimental Protocols
This compound Assay Protocol (General)
-
Reagents:
-
This compound probe stock solution (in DMSO)
-
NADPH stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Purified mammalian TrxR or cell/tissue lysate
-
-
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding assay buffer, NADPH (final concentration ~200 µM), and the sample (purified enzyme or lysate).
-
Initiate the reaction by adding this compound probe to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 345 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Record measurements kinetically over a period of 5-15 minutes at 37°C.
-
The rate of fluorescence increase is proportional to the TrxR activity.
-
TRFS-green Assay Protocol (General)
-
Reagents:
-
TRFS-green probe stock solution (in DMSO)
-
NADPH stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Purified mammalian TrxR or cell/tissue lysate
-
-
Procedure:
-
In a 96-well plate, combine assay buffer, NADPH (final concentration ~200 µM), and the sample.
-
Add TRFS-green probe to a final concentration of 10 µM.
-
Incubate the plate at 37°C for 2-4 hours.
-
Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 540 nm.
-
TrxR activity is determined by the endpoint fluorescence reading.
-
DTNB Assay Protocol (Adapted from Commercial Kits)
-
Reagents:
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.4)
-
NADPH solution
-
DTNB solution
-
TrxR inhibitor (e.g., aurothiomalate)
-
Sample (cell/tissue lysate)
-
(Optional) TrxR positive control
-
-
Procedure:
-
Prepare two sets of reactions for each sample: one with and one without the TrxR inhibitor.
-
In a 96-well plate, add assay buffer and the sample to all wells.
-
To one set of wells, add the TrxR inhibitor and to the other, add an equal volume of assay buffer.
-
Initiate the reactions by adding NADPH and DTNB solution to all wells.
-
Immediately measure the absorbance at 405-412 nm kinetically for at least 10 minutes at room temperature.
-
Calculate the rate of change in absorbance for both sets of reactions.
-
The specific TrxR activity is the difference between the rate of the reaction without the inhibitor and the rate with the inhibitor.
-
Conclusion
This compound presents a significant advancement in the measurement of mammalian thioredoxin reductase activity. Its rapid response time, high signal amplification, and superior specificity over glutathione make it an excellent choice for a variety of research applications, including high-throughput screening for TrxR inhibitors. While the classic DTNB assay remains a viable option, its inherent lack of specificity necessitates careful controls. TRFS-green, though specific, is hampered by its slow reaction kinetics. For researchers prioritizing speed and specificity in quantifying mammalian TrxR activity, this compound emerges as a compelling and robust tool.
References
Comparative Analysis of Fast-TRFS Cross-reactivity with Cellular Reductases
This guide provides a detailed comparison of the fluorescent probe Fast-TRFS and its cross-reactivity with various cellular reductases. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance overview against alternative reductases.
Introduction to this compound
This compound is a fluorogenic probe developed for the rapid and specific detection of mammalian thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[1][2][3] Its mechanism relies on the reduction of an internal disulfide bond, which alleviates the photoinduced electron transfer (PET) quenching of a coumarin fluorophore, resulting in a significant increase in fluorescence.[1][4] This process is designed to be highly sensitive and selective for TrxR activity.
Mechanism of Action
The activation of this compound is a direct, one-step process. In the presence of a suitable reductase, the disulfide bond within the 1,2-dithiolane ring is cleaved. This cleavage disrupts the PET quenching effect, "switching on" the fluorescence signal. This mechanism is distinct from older probes like TRFS-green, which involve a slower, multi-step process of reduction and cyclization to release the fluorophore.
Caption: Mechanism of this compound fluorescence activation by reductase activity.
Comparative Reactivity Data
The selectivity of this compound is a critical performance metric. The following tables summarize its reactivity with mammalian TrxR compared to other cellular reductants and related probes.
Table 1: Selectivity of this compound with Mammalian Reductases and Thiols
| Analyte | Concentration | Relative Fluorescence Intensity (%) | Fold Selectivity (TrxR vs. Analyte) |
| Thioredoxin Reductase (TrxR) | 50 nM | 100 | - |
| Glutathione (GSH) | 1 mM | ~1.8 | 56 |
| Glutathione Reductase (GR) | 1 µM | Negligible | Not Reported |
| Thioredoxin (Trx) | 10 µM | Negligible | Not Reported |
| NADPH | 200 µM | Negligible | Not Reported |
Data synthesized from studies demonstrating high selectivity for TrxR over high concentrations of other biological species.
Table 2: Performance Comparison of TRFS Probes
| Probe | Response Time (Max Signal) | Fluorescence Increase (-fold) | Selectivity (TrxR over 1 mM GSH) |
| This compound | ~5 minutes | >150 | ~56 |
| TRFS-red | ~1.5 hours | ~90 | ~12.8 |
| TRFS-green | >2 hours | ~30 | ~15.6 |
This table compares key performance indicators of the TRFS series of probes, highlighting the significant improvements of this compound.
Contradictory Findings and Non-specific Reactivity
While initial reports highlighted the high specificity of this compound for mammalian TrxR, more recent studies have presented conflicting evidence. Research indicates that the 1,2-dithiolane moiety, central to this compound's structure, is not exclusively reduced by TrxR.
Key counterpoints include:
-
Broad Reactivity: 1,2-dithiolane-based probes, including this compound, can be nonspecifically reduced by a range of cellular thiols and redox-active proteins.
-
Bacterial Systems: In bacteria, this compound is readily reduced by the Thioredoxin (Trx) and Glutaredoxin (Grx) systems, with the Trx system showing a higher reaction rate. Notably, bacterial TrxR does not directly reduce the probe.
-
Cellular Context: The cellular signal from 1,2-dithiolane probes may not be solely attributable to TrxR activity, as its performance is minimally affected by TrxR inhibition or knockout in some contexts. This suggests that other, more abundant cellular reductants likely contribute to probe activation.
This emerging evidence suggests that while this compound is a potent tool, results from cellular assays should be interpreted with caution, considering the potential for off-target reduction.
Experimental Protocols
The following are generalized protocols for assessing the cross-reactivity of this compound.
In Vitro Enzyme/Reductant Specificity Assay
This protocol is used to determine the reactivity of this compound with purified enzymes and biological reductants.
Caption: Generalized workflow for in vitro cross-reactivity testing.
Methodology:
-
Preparation: All reactions are typically performed in a phosphate buffer (e.g., 100 mM, pH 7.4) at 37°C. A cofactor, such as NADPH (200 µM), is included for reactions involving NADPH-dependent reductases like TrxR and GR.
-
Reaction Initiation: The reaction is initiated by adding this compound (e.g., to a final concentration of 10 µM) to the buffer containing the enzyme or reductant of interest.
-
Measurement: Fluorescence intensity is monitored over time using a plate reader or fluorometer, with excitation and emission wavelengths appropriate for the coumarin fluorophore (e.g., Ex: 405 nm, Em: 450 nm).
-
Data Analysis: The initial rate of fluorescence increase is calculated to determine the reactivity of the probe with each analyte. Selectivity is determined by comparing the rates of reaction.
Live Cell Imaging Protocol
This protocol assesses the probe's performance and localization within a cellular environment.
-
Cell Culture: Plate cells (e.g., HeLa cells) in a suitable imaging dish and grow to desired confluency.
-
Inhibitor Pre-treatment (Optional): To test for specificity, pre-incubate a subset of cells with a known TrxR inhibitor (e.g., Auranofin) for 1-2 hours.
-
Probe Loading: Treat cells with this compound (e.g., 10 µM) and incubate for a short period (2-10 minutes).
-
Imaging: Wash cells with buffer and image using a fluorescence microscope with a DAPI or equivalent filter set.
-
Analysis: Compare the fluorescence intensity between control, inhibitor-treated, and any other relevant experimental groups.
Conclusion
This compound represents a significant advancement in the development of fluorescent probes for thioredoxin reductase, offering substantially faster response times and higher signal amplification compared to previous generations of TRFS probes. In controlled in vitro assays with purified mammalian enzymes, it demonstrates excellent selectivity for TrxR over other abundant cellular reductants like GSH.
However, researchers must consider the growing body of evidence suggesting that the 1,2-dithiolane core of this compound is susceptible to reduction by a broader range of cellular thiols than initially reported. Its reactivity in bacterial systems, which lack mammalian-type TrxR, further underscores that its signal is not exclusively dependent on its primary target. Therefore, while this compound is an invaluable tool for studying disulfide reductase activity, experimental designs should include appropriate controls, such as specific inhibitors or genetic knockouts, to confidently attribute the observed fluorescence signal to a particular cellular reductase in complex biological systems.
References
- 1. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic 5-membered disulfides are not selective substrates of thioredoxin reductase, but are opened nonspecifically - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Response Rate and Performance of the Fast-TRFS Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Fast-TRFS, a fluorescent probe designed for the detection of thioredoxin reductase (TrxR), an enzyme crucial in cellular redox regulation and a significant target in drug discovery. We will objectively compare the performance of this compound against its predecessors, TRFS-green and TRFS-red, with a focus on response rate, sensitivity, and specificity, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
The superior response rate of this compound stems from a fundamentally different and more direct activation mechanism compared to earlier probes in the TRFS series. While probes like TRFS-green and TRFS-red require a two-step process of disulfide bond cleavage followed by a slow intramolecular cyclization to release the fluorophore, this compound employs a streamlined one-step mechanism.
Mechanistic studies reveal that the fluorescence signal of this compound is switched on by a simple reduction of its disulfide bond by TrxR.[1][2] This circumvents the sluggish cyclization step that limits the response speed of other TRFS probes.[3]
Performance Metrics: A Quantitative Comparison
The streamlined mechanism of this compound translates into significant improvements in response time, signal intensity, and target selectivity. The following tables summarize the key performance indicators based on published experimental data.
Table 1: Response Rate and Sensitivity
This table compares the time required to reach maximum fluorescence and the corresponding signal enhancement for each probe upon reaction with TrxR.
| Probe | Response Time (to plateau) | Fluorescence Increase (Fold) | Notes |
| This compound | ~5 minutes [3] | ~80-fold [3] (~150-fold max) | A >70-fold increase was seen in the first 10 minutes. |
| TRFS-red | ~1.5 - 2 hours | ~90-fold | Slower but achieves high signal amplification. |
| TRFS-green | >2 hours | ~30-fold | The slowest response rate and lowest signal intensity. |
Table 2: Specificity and Selectivity
Specificity is critical for accurately measuring enzyme activity in complex biological samples. This table highlights the selectivity of each probe for TrxR over glutathione (GSH), a highly abundant cellular thiol.
| Probe | Selectivity for TrxR (50 nM) over GSH (1 mM) |
| This compound | 55.7-fold |
| TRFS-red | 12.8-fold |
| TRFS-green | 15.6-fold |
Experimental Protocol: In Vitro TrxR Activity Assay
The favorable properties of this compound enable the development of rapid and robust high-throughput screening (HTS) assays to discover TrxR inhibitors. Below is a generalized protocol for measuring TrxR activity in vitro.
Methodology
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4).
-
Prepare stock solutions of NADPH (e.g., 200 µM final concentration), the TrxR enzyme source (e.g., purified enzyme or crude tissue extracts), and the test inhibitor.
-
Prepare a stock solution of this compound (e.g., 10 µM final concentration).
-
-
Assay Execution :
-
In a microplate, combine the reaction buffer, NADPH, and the TrxR enzyme.
-
Add the test compound (inhibitor) or vehicle control.
-
Initiate the reaction by adding the this compound probe to all wells.
-
-
Data Acquisition :
-
Immediately place the microplate into a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 5-15 minutes at 37°C.
-
Use an excitation wavelength of ~345 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis :
-
Calculate the rate of fluorescence increase (slope of the kinetic curve).
-
Compare the rates of reaction in the presence and absence of the test inhibitor to determine the percent inhibition.
-
Conclusion
This compound represents a significant advancement in the field of fluorescent probes for studying thioredoxin reductase. Its distinct, single-step activation mechanism confers a superfast response time (~5 minutes) and an excellent fluorescence signal increase (~80-fold), far surpassing the performance of previous probes like TRFS-green and TRFS-red. Furthermore, its enhanced selectivity for TrxR allows for more accurate and reliable measurements in complex biological environments. These features make this compound an invaluable tool for basic research and a highly suitable candidate for the development of high-throughput screening assays aimed at discovering novel TrxR inhibitors.
References
- 1. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives [mdpi.com]
Fast-TRFS: Unparalleled Selectivity for Thioredoxin Reductase Over Glutathione
For researchers, scientists, and professionals in drug development seeking a highly specific tool for monitoring thioredoxin reductase (TrxR) activity, Fast-TRFS emerges as a superior fluorescent probe, demonstrating exceptional selectivity against the ubiquitous intracellular thiol, glutathione (GSH). This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed protocols, to inform your research and development endeavors.
Executive Summary
This compound is a fluorogenic probe designed for the rapid and specific detection of TrxR activity. Its mechanism relies on a TrxR-catalyzed reduction of a disulfide bond, leading to a significant increase in fluorescence. A critical performance metric for any TrxR probe is its ability to distinguish between TrxR and other biological thiols, particularly the highly abundant glutathione (GSH). This compound has been shown to exhibit remarkable selectivity for TrxR over GSH, a crucial feature for accurate and reliable measurements of TrxR activity in complex biological samples.
Quantitative Comparison of Selectivity
The selectivity of this compound for TrxR over GSH has been quantified and compared with other commercially available fluorescent probes. The data clearly indicates the superior performance of this compound.
| Probe | Selectivity for TrxR (50 nM) over GSH (1 mM) | Fold Increase in Fluorescence (with TrxR) | Time to Maximal Fluorescence (with TrxR) |
| This compound | 55.7-fold [1] | ~80-fold[1] | ~5 minutes [1][2][3] |
| TRFS-green | 15.6-fold | ~20-fold | > 2 hours |
| TRFS-red | 12.8-fold | ~90-fold | ~1.5 hours |
Mechanism of Action and Selectivity
The high selectivity of this compound is attributed to its unique chemical structure and reaction mechanism. The probe contains a 1,2-dithiolane moiety that is efficiently reduced by the selenocysteine-containing active site of mammalian TrxR. This reduction is a direct, one-step process that cleaves the disulfide bond and releases the fluorophore, resulting in a rapid "turn-on" of fluorescence.
In contrast, glutathione, a monothiol, is a much less efficient reductant for the sterically hindered disulfide bond within the this compound molecule. This difference in reaction kinetics forms the basis for the probe's high selectivity.
Caption: Reaction pathways of this compound with TrxR and GSH.
Experimental Protocols
The following protocol outlines a typical experiment to determine the selectivity of this compound for TrxR over GSH.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human thioredoxin reductase (TrxR1)
-
NADPH
-
Glutathione (GSH)
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a working solution of this compound at 20 µM in Assay Buffer.
-
Prepare a working solution of NADPH at 400 µM in Assay Buffer.
-
Prepare a stock solution of TrxR1 at a suitable concentration (e.g., 1 µM) in Assay Buffer.
-
Prepare a stock solution of GSH at 100 mM in Assay Buffer.
-
-
Set up the Assay Plate:
-
TrxR Reaction Wells: To triplicate wells, add:
-
50 µL of 20 µM this compound
-
25 µL of 400 µM NADPH
-
25 µL of TrxR1 solution to achieve a final concentration of 50 nM.
-
-
GSH Reaction Wells: To triplicate wells, add:
-
50 µL of 20 µM this compound
-
25 µL of 400 µM NADPH
-
25 µL of GSH solution to achieve a final concentration of 1 mM.
-
-
Control Wells (No Enzyme/GSH): To triplicate wells, add:
-
50 µL of 20 µM this compound
-
25 µL of 400 µM NADPH
-
25 µL of Assay Buffer.
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at time points from 0 to 30 minutes using a microplate reader with excitation at approximately 345 nm and emission at approximately 460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the control wells from the TrxR and GSH reaction wells at each time point.
-
Plot the fluorescence intensity against time for both TrxR and GSH reactions.
-
The selectivity is calculated as the ratio of the initial rate of the reaction with TrxR to the initial rate of the reaction with GSH.
-
Caption: Experimental workflow for determining this compound selectivity.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly selective and rapid fluorescent probe for monitoring thioredoxin reductase activity. Its significant selectivity over glutathione minimizes the potential for off-target reactions and ensures that the observed fluorescence signal is a true representation of TrxR activity. These characteristics make this compound an invaluable tool for researchers in various fields, including cancer biology, neurodegenerative diseases, and drug discovery, where accurate assessment of TrxR function is critical.
References
Correlating Fast-TRFS Fluorescence with Thioredoxin Reductase (TrxR) Enzyme Activity: A Comparative Guide
For researchers in cellular biology and drug development, accurately quantifying thioredoxin reductase (TrxR) activity is crucial for understanding cellular redox homeostasis and identifying potential therapeutic targets. The emergence of fluorescent probes like Fast-TRFS offers a rapid and sensitive method for monitoring TrxR activity in live cells and cell lysates. This guide provides a comprehensive comparison of the this compound fluorescence assay with the traditional colorimetric DTNB reduction assay for measuring TrxR activity, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. DTNB Assay
The choice of assay for determining TrxR activity often depends on the specific experimental needs, such as sample type, desired throughput, and the need for real-time measurements in living cells. Below is a summary of the key performance characteristics of the this compound fluorescent probe and the standard DTNB colorimetric assay.
| Feature | This compound Fluorescent Assay | DTNB Colorimetric Assay |
| Principle | A selective fluorogenic probe that exhibits a significant increase in fluorescence upon reduction of its disulfide bond by TrxR[1][2]. | Measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH, producing the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is quantified by absorbance at 412 nm[3]. |
| Response Time | Rapid, with maximal fluorescence signal reached within approximately 5 minutes of incubation with the TrxR enzyme. | The reaction is typically monitored over a period of 10-20 minutes to determine the rate of TNB formation. |
| Sensitivity | High, with the ability to detect low levels of TrxR activity. It exhibits an approximately 80-fold increase in fluorescence in response to TrxR. | Good, but can be limited by background absorbance and the presence of other enzymes in crude samples that can also reduce DTNB. |
| Selectivity | Highly selective for mammalian TrxR over other related enzymes and biological thiols like glutathione (GSH). It shows a 55.7-fold selectivity for TrxR over GSH. | Less specific in crude biological samples as other enzymes, such as glutathione reductase, can also reduce DTNB. TrxR-specific inhibitors are often required to determine TrxR-specific activity. |
| Application | Suitable for real-time imaging of TrxR activity in live cells, as well as for in vitro assays with cell lysates. | Primarily used for in vitro quantification of TrxR activity in cell lysates, tissue homogenates, and purified enzyme preparations. |
| Detection | Fluorescence measurement (Excitation: ~345 nm, Emission: ~460 nm). | Absorbance measurement at 412 nm. |
Experimental Protocols
To directly correlate the fluorescence signal from this compound with the enzymatic activity of TrxR in units/mg, a parallel experiment using both methods on the same sample is required.
Experimental Workflow for Correlation
Caption: Workflow for correlating this compound fluorescence with TrxR enzyme activity.
Thioredoxin Reductase Signaling Pathway
Caption: Simplified Thioredoxin Reductase signaling pathway and this compound activation.
Detailed Methodologies
1. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 100-200 µl of cold Assay Buffer per 2 x 10^6 cells) on ice. The buffer should be compatible with both assays. A common buffer is Tris-HCl with EDTA.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic fraction.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).
2. This compound Fluorescence Assay
-
Prepare a stock solution of this compound.
-
In a 96-well black plate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Add the this compound probe to a final concentration of 10 µM.
-
Incubate for 5-10 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 345 nm and emission at 460 nm.
-
Include a blank control (lysis buffer without cell lysate) to subtract background fluorescence.
3. DTNB Colorimetric Assay (Adapted from Commercial Kits)
This protocol is a generalized version based on commercially available kits.
-
Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, NADPH, and DTNB.
-
Standard Curve: Prepare a standard curve using a known concentration of TNB to quantify the amount of product formed.
-
Assay Procedure:
-
Add 2-50 µl of cell lysate to two sets of wells in a 96-well clear plate. Adjust the volume to 50 µl with assay buffer.
-
To one set of wells, add a TrxR-specific inhibitor to determine the background activity from other enzymes. To the other set, add assay buffer.
-
Add the reaction mix to all wells to start the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Calculation of TrxR Activity:
-
Calculate the rate of change in absorbance (ΔA412/min) for both the inhibited and uninhibited samples.
-
Subtract the rate of the inhibited sample from the uninhibited sample to get the TrxR-specific activity.
-
Use the TNB standard curve to convert the ΔA412/min to nmol of TNB produced per minute.
-
Normalize the activity to the protein concentration of the lysate to express the results as units/mg of protein. One unit of TrxR activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.
-
Conclusion
The this compound fluorescent probe provides a rapid, highly sensitive, and selective method for measuring TrxR activity, particularly for applications in live-cell imaging. The traditional DTNB colorimetric assay remains a robust and widely used method for the quantitative determination of TrxR activity in vitro. By performing these assays in parallel, researchers can establish a correlation between the relative fluorescence units from this compound and the specific enzymatic activity in standard units, enabling a more comprehensive understanding of TrxR function in various biological contexts. This comparative approach allows for the validation of high-throughput screening results obtained with fluorescent probes and provides a quantitative framework for interpreting cellular imaging data.
References
A Comparative Guide to Fluorescent Probes for Thioredoxin Reductase
For Researchers, Scientists, and Drug Development Professionals
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical regulator of cellular redox homeostasis.[1] Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making TrxR a key therapeutic target.[1][2] Fluorescent probes are invaluable tools for monitoring TrxR activity in real-time within biological systems, offering high spatiotemporal resolution and minimal invasiveness.[1][3] This guide provides a comparative analysis of prominent fluorescent probes for TrxR, focusing on their performance, underlying mechanisms, and experimental application.
Comparative Analysis of Thioredoxin Reductase Probes
The development of TrxR-selective probes has evolved from early designs with limitations in specificity and response time to more sophisticated molecules with enhanced performance characteristics. The most widely studied probes belong to the TRFS (Thioredoxin Reductase Fluorescent Sensor) series, with newer probes like RX1 offering alternative chemistries for improved selectivity.
The TRFS probes, including TRFS-green, TRFS-red, Mito-TRFS, and Fast-TRFS, are primarily based on a 1,2-dithiolane moiety. This strained five-membered ring is preferentially reduced by the selenocysteine-containing active site of mammalian TrxR over abundant cellular thiols like glutathione (GSH). However, the selectivity of these 1,2-dithiolane-based probes has been a subject of debate, with some studies suggesting potential for non-specific reduction by other cellular reductants.
In contrast, the RX1 probe utilizes a 1,2-thiaselenane (a six-membered cyclic selenenylsulfide) trigger. This design is reported to be highly resistant to reduction by monothiols such as GSH, and demonstrates remarkable selectivity for the cytosolic isoform of thioredoxin reductase (TrxR1).
Quantitative Performance Data
The following table summarizes the key quantitative performance metrics for a selection of commonly used TrxR fluorescent probes. This data has been compiled from various studies to facilitate a direct comparison.
| Probe | Recognition Moiety | Response Time | Fluorescence Increase (Fold) | Selectivity (TrxR vs. GSH) | Excitation Max (nm) | Emission Max (nm) | Notes |
| TRFS-green | 1,2-dithiolane | > 2 hours | ~30-35 | 15.6 | ~438 | ~538 | First-generation probe with slow kinetics. |
| TRFS-red | 1,2-dithiolane | ~1.5 hours | ~90 | 12.8 | ~585 | ~610 | Improved response time and fluorescence enhancement over TRFS-green. |
| Mito-TRFS | 1,2-dithiolane with TPP | ~1 hour | ~40 | Not specified | ~438 | ~540 | Mitochondria-targeted version of TRFS-green. |
| This compound | 1,2-dithiolane | ~5 minutes | ~80-150 | 56 | ~345 | ~455 | Significantly faster response time. |
| RX1 | 1,2-thiaselenane | Not specified | Not specified | High | Not specified | Not specified | Highly selective for TrxR1, resistant to GSH. |
Signaling Pathways and Probe Activation Mechanisms
To understand the function and design of these probes, it is essential to consider the native thioredoxin system and the specific mechanisms by which the probes are activated.
The Thioredoxin Reductase Signaling Pathway
The thioredoxin system plays a central role in cellular redox regulation. TrxR, a homodimeric flavoprotein, utilizes NADPH as a reducing equivalent to maintain a reduced pool of thioredoxin. Reduced Trx, in turn, reduces disulfide bonds in a wide range of substrate proteins, thereby regulating their function. This system is crucial for antioxidant defense, DNA synthesis, and the regulation of transcription factors.
Caption: The catalytic cycle of the thioredoxin system.
Probe Activation Mechanisms
The activation of disulfide- and selenenylsulfide-based probes by TrxR involves the reductive cleavage of the dichalcogenide bond, leading to the release of a fluorophore.
Caption: General mechanism of TrxR probe activation.
Experimental Protocols
To aid researchers in the evaluation and application of TrxR probes, detailed methodologies for key experiments are provided below.
In Vitro Selectivity Assay
This protocol determines the selectivity of a TrxR probe against other relevant biological reductants.
Materials:
-
Recombinant human TrxR1
-
NADPH
-
Glutathione reductase (GR)
-
Glutathione (GSH)
-
Thioredoxin (Trx)
-
Probe stock solution (e.g., in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the specific reductase system to be tested:
-
TrxR system: Recombinant TrxR1 (e.g., 50 nM) and NADPH (e.g., 200 µM).
-
GSH/GR system: GSH (e.g., 1-10 mM), GR (e.g., 20 nM), and NADPH (e.g., 200 µM).
-
Trx system: Trx (e.g., 10 µM) pre-reduced with TrxR and NADPH, followed by removal of TrxR.
-
-
Add the TrxR probe to each well to a final concentration of, for example, 10 µM.
-
Incubate the plate at 37°C.
-
Monitor the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
Compare the rate of fluorescence increase in the presence of TrxR to that observed with other reductase systems. The selectivity is often expressed as the ratio of the initial rates.
In Vitro Kinetics Assay
This protocol is used to determine the kinetic parameters of the probe's reaction with TrxR.
Materials:
-
Same as for the selectivity assay.
Procedure:
-
Prepare a series of dilutions of the TrxR probe in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant TrxR1 (e.g., 50 nM) and NADPH (e.g., 200 µM) to each well.
-
Initiate the reaction by adding the different concentrations of the probe to the wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
Calculate the initial reaction velocity (V₀) for each probe concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the probe concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Cellular Imaging Protocol
This protocol outlines the steps for imaging TrxR activity in live cells using a fluorescent probe.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips.
-
TrxR fluorescent probe.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
TrxR inhibitor (e.g., auranofin) for control experiments.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Culture cells to the desired confluency.
-
For inhibitor studies, pre-incubate the cells with a TrxR inhibitor (e.g., auranofin) for a specified time (e.g., 1 hour).
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the TrxR probe at an appropriate concentration (e.g., 5-10 µM) in serum-free medium for the recommended time (e.g., 30 minutes to 2 hours) at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
-
Quantify the fluorescence intensity of the images using appropriate software.
Experimental Workflow for Probe Comparison
A systematic workflow is crucial for the objective comparison of different TrxR probes. The following diagram illustrates a logical sequence of experiments.
Caption: A workflow for the comparative evaluation of TrxR probes.
Conclusion
The selection of an appropriate fluorescent probe is critical for the accurate assessment of thioredoxin reductase activity. While the TRFS series of probes, particularly this compound, offer rapid detection, their selectivity should be carefully considered in the context of the specific biological system under investigation. The newer generation of probes, such as RX1, with their distinct chemical design, hold promise for enhanced selectivity and may be more suitable for applications requiring stringent target specificity. Researchers should carefully evaluate the quantitative performance data and consider the specific experimental requirements when choosing a probe for their studies. The protocols and workflow provided in this guide offer a framework for the systematic evaluation and comparison of existing and novel thioredoxin reductase probes.
References
- 1. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Fast-TRFS: A Guide to Safety and Procedural Integrity
Fast-TRFS is an organic compound containing a disulfide bond and is typically dissolved in dimethyl sulfoxide (DMSO) for experimental use.[2] Its disposal should therefore follow the protocols for organic, sulfur-containing, and potentially hazardous chemical waste.
Recommended Disposal Procedures for this compound
Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions, the following procedures are recommended based on general laboratory chemical waste guidelines.[4]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Chemical Waste: Treat all solutions containing this compound, as well as contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are chemically compatible. It is advisable to maintain a dedicated waste container for this compound and similar fluorescent probes. Halogenated and non-halogenated solvent wastes should generally be kept separate.
Step 2: Use of Appropriate Waste Containers
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for chemical waste. The container should have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". The solvent (e.g., DMSO) should also be indicated. The date of waste accumulation should be noted.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: The SAA should have secondary containment to prevent the spread of material in case of a spill.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least one inch of headspace to allow for expansion.
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Chemically contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a designated, labeled hazardous waste bag or container.
-
Sharps: Any contaminated sharps, such as needles or glass slides, must be disposed of in a designated sharps container.
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Step 5: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound waste down the sink or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
This compound Properties and Handling
The following table summarizes key quantitative data for this compound, relevant for its handling and preparation of stock solutions.
| Property | Value |
| Molecular Formula | C₁₄H₁₁F₃N₂O₃S₂ |
| Molecular Weight | 376.37 g/mol |
| Appearance | White to light yellow solid |
| Excitation Wavelength (Ex) | 405 nm |
| Emission Wavelength (Em) | 458 nm |
| Recommended Solvent | DMSO (up to 100 mg/mL) |
| Storage (Solid) | 4°C, protect from light |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) |
Data sourced from MedchemExpress.com
Experimental Protocols for this compound Application
Imaging TrxR Activity in Live Cells:
-
Culture HeLa cells to the desired confluency.
-
Prepare a 10 μM working solution of this compound in an appropriate buffer.
-
Add the this compound solution to the cultured cells.
-
Incubate for 2-60 minutes. A blue fluorescence signal should appear within 2 minutes.
-
Image the cells using a fluorescence microscope with appropriate filters for the 405 nm excitation and 458 nm emission wavelengths.
In Vitro Assay for TrxR Activity:
-
Prepare a reaction mixture in a 96-well plate containing:
-
Tris (50 mM)/EDTA (1 mM) buffer (TE buffer, pH = 7.4)
-
NADPH (200 μM)
-
E. coli TrxR (50 nM)
-
E. coli Trx (1 μM)
-
-
Add this compound to a final concentration of 10 μM.
-
Measure the fluorescence intensity over time using a multimode reader. The disulfide reducibility can be determined from the slope of the linear curve of fluorescence intensity versus time.
Visualizing the Mechanism and Disposal Workflow
To further clarify the processes involving this compound, the following diagrams illustrate its mechanism of action and the general workflow for its proper disposal.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Fast-TRFS
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety protocols and logistical plans for the operational use and disposal of Fast-TRFS, a fluorescent probe. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate Personal Protective Equipment is the primary defense against potential chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant, providing a complete seal around the eyes to protect against dust and splashes. |
| Face Shield | To be worn in conjunction with safety goggles, particularly when handling bulk quantities or if there is a heightened risk of splashing. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile offers good chemical resistance. Gloves should be inspected for any signs of degradation or punctures before and during use and disposed of immediately after contamination. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling this compound powder to prevent inhalation of airborne particles. A proper fit test is mandatory prior to use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, must be worn. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable or chemical-resistant apron should be worn over the lab coat. | |
| Closed-toe Shoes | Required at all times within the laboratory environment. |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound is crucial to minimize exposure risk and ensure accurate experimental results.
1. Area and Equipment Preparation:
-
Designate a specific work area for handling this compound, ideally within a certified chemical fume hood.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment: calibrated analytical balance, weigh paper or boat, spatulas, appropriate solvents (e.g., DMSO), and primary and secondary containers.
-
Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.
2. Weighing and Solution Preparation (in a chemical fume hood):
-
Don all required PPE as detailed in the table above.
-
Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat using a clean spatula. Avoid creating dust.
-
To prepare a stock solution, slowly add the appropriate solvent (e.g., DMSO is recommended for this compound) to the vessel containing the powder.[1] Use ultrasonic agitation if necessary to fully dissolve the compound.[1]
-
Once dissolved, cap the container securely.
3. Experimental Use:
-
When diluting the stock solution to working concentrations, perform the dilution within the chemical fume hood.
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Keep containers closed when not in use to prevent evaporation and spills.
4. Post-Handling Decontamination:
-
Wipe down the designated work area and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Dispose of all contaminated disposable materials, including bench paper, weigh boats, and pipette tips, in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, disposable gown, face shield, inner gloves, goggles, and respirator. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weigh paper, gloves, and other disposable lab supplies should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant," "Toxic").
3. Storage:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
4. Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocol Example: In Vitro Detection of Thioredoxin Reductase (TrxR) Activity
This protocol is a generalized example based on the common application of this compound.
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Culture cells (e.g., HeLa cells) to the desired confluency in a 96-well plate.
-
Treat cells with the experimental compound(s) for the desired time.
-
Add this compound to each well to a final concentration of 10 µM.[2]
-
Incubate for 5-60 minutes at 37°C. This compound has been shown to produce a blue fluorescent signal within 2 minutes in HeLa cells.[1]
-
Measure fluorescence using a microplate reader or visualize using a fluorescence microscope. The fluorescence intensity is indicative of TrxR activity.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
